1-Benzyl-3-(ethylamino)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUSRJKSLXIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438197 | |
| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115445-21-1 | |
| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Benzyl-3-(ethylamino)pyrrolidine structural properties and characteristics
An In-depth Technical Guide to 1-Benzyl-3-(ethylamino)pyrrolidine: Structural Properties and Characteristics
Abstract
This compound is a versatile chiral pyrrolidine derivative with significant applications in medicinal chemistry and pharmaceutical development. As a key building block, its unique structural framework is leveraged in the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its structural properties, physicochemical characteristics, and its pivotal role in drug discovery and neuroscience research. Detailed data is presented for the racemic mixture and its individual stereoisomers, (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine and (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine.
Structural Properties and Physicochemical Data
This compound, with the molecular formula C₁₃H₂₀N₂, is a substituted pyrrolidine featuring a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an ethylamino group at the 3-position.[1][2][3] This structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1][2] The compound's chirality at the 3-position is a critical feature, leading to distinct biological activities between its enantiomers.
The physical and chemical properties of its common forms are summarized below.
Table 1.1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂ | [1][2][3] |
| Molecular Weight | 204.32 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2][3] |
| Density | 0.98 g/mL | [1][2][3] |
| Storage Conditions | Room Temperature | [1][2][3] |
Table 1.2: Stereoisomer-Specific Properties
| Property | (3R)-(-)-enantiomer | (3S)-(+)-enantiomer | Racemic Mixture |
| CAS Number | 376591-05-8[2][4] | 169750-99-6[3] | 115445-21-1[1] |
| Purity (GC) | ≥ 95%[2] | ≥ 95%[3] | ≥ 96%[1] |
| Refractive Index (n20D) | 1.52[2] | 1.53[3] | Not Available |
| Optical Rotation [a]20D | -9 to -6 ° (c=10 in EtOH)[2] | +7 to +9 ° (c=10 in EtOH)[3] | Not Applicable |
| Boiling Point | Not Available | 290.5±33.0 °C (Predicted)[5] | Not Available |
| pKa | Not Available | 10.36±0.19 (Predicted)[5] | Not Available |
Synthesis and Experimental Protocols
This compound is typically synthesized from a precursor, 1-benzyl-3-pyrrolidinone. The synthesis of this precursor is a critical first step. An established method involves a multi-step reaction starting from benzylamine and ethyl acrylate.
Experimental Protocol: Synthesis of 1-Benzyl-3-pyrrolidinone (Intermediate)
This protocol is based on a general method for synthesizing N-substituted-3-pyrrolidinones.
Step 1: Synthesis of 3-(N-benzylamino)propionate
-
Benzylamine is placed in a reactor under mechanical stirring.
-
Ethyl acrylate is added dropwise while maintaining the temperature at or below 30 °C.
-
After the addition is complete, the mixture is stirred at 30-40 °C for 14-16 hours. The reaction is monitored by gas chromatography.
-
Excess benzylamine is removed by distillation, and the product, 3-(N-benzylamino)propionate, is collected.
Step 2: Dieckmann Condensation
-
The crude 3-(N-benzylamino)propionate is dissolved in an anhydrous solvent like toluene.
-
A strong base, such as sodium ethoxide, is added to the reactor.
-
The solution is heated to facilitate the intramolecular Dieckmann condensation, forming N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone. This reaction typically takes 9-10 hours.
Step 3: Hydrolysis and Decarboxylation
-
The resulting intermediate is hydrolyzed and decarboxylated by heating with an acid (e.g., hydrochloric acid).
-
This step removes the ethoxycarbonyl group to yield the final intermediate, 1-benzyl-3-pyrrolidinone.
-
The crude product is purified by distillation under reduced pressure.[6]
Step 4: Reductive Amination to Yield this compound
-
1-Benzyl-3-pyrrolidinone is reacted with ethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to form the final product.
The overall workflow for the synthesis of the key intermediate is visualized below.
Applications in Research and Drug Development
This compound serves as a crucial starting material and structural scaffold in pharmaceutical research. Its applications are primarily centered on the development of therapeutics for neurological disorders.
-
Pharmaceutical Development: The compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[1][2] Its pyrrolidine core is a common feature in many bioactive molecules, and the benzyl and ethylamino groups provide sites for further chemical modification to optimize pharmacological activity.
-
Neurotransmitter Research: Due to its structural characteristics, it is used in studies investigating neurotransmitter systems.[1][2] Researchers utilize this molecule to develop novel compounds that can modulate the activity of neurotransmitters, offering insights into potential treatments for conditions like anxiety, depression, and other mood disorders.[1]
-
Analytical Chemistry: It is also employed as a reference standard in analytical methods, such as chromatography, to ensure the accurate identification and quantification of related compounds in complex biological samples.[1][2]
The logical workflow from this chemical entity to a potential therapeutic agent is outlined in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. 169750-99-6 CAS MSDS ((3S)-(+)-1-BENZYL-3-(ETHYLAMINO)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Benzyl-3-(ethylamino)pyrrolidine, a versatile pyrrolidine derivative with applications in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to facilitate a thorough understanding of the synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structure, featuring a pyrrolidine ring, a benzyl group, and an ethylamino substituent, makes it a valuable scaffold for interacting with biological targets. This guide details a common and effective two-step synthesis commencing with the formation of N-benzyl-3-pyrrolidone, followed by a reductive amination to yield the final product.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, N-benzyl-3-pyrrolidone. The second step is the reductive amination of this ketone with ethylamine to introduce the ethylamino group at the 3-position of the pyrrolidine ring.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-benzyl-3-pyrrolidone
This procedure is adapted from a patented method and involves a multi-stage, one-pot synthesis followed by cyclization and decarboxylation.[1]
Materials and Reagents:
-
Benzylamine
-
Ethyl acrylate
-
Ethyl chloroacetate
-
Potassium carbonate
-
Potassium iodide
-
Sodium ethoxide
-
Toluene
-
Concentrated hydrochloric acid
-
Sodium hydroxide or potassium hydroxide
-
Ethyl acetate
Procedure:
-
Synthesis of Ethyl 3-(benzylamino)propanoate: In a suitable reactor, charge benzylamine. Under mechanical stirring and while maintaining the temperature at or below 30°C, add ethyl acrylate dropwise. After the addition is complete, maintain the temperature between 30-40°C and continue stirring for 14-16 hours. Monitor the reaction for the consumption of ethyl acrylate using gas chromatography.
-
Synthesis of Ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate: To the crude ethyl 3-(benzylamino)propanoate, add potassium iodide, potassium carbonate, and ethyl chloroacetate. Stir the mixture at room temperature for 48-50 hours, monitoring the reaction progress by LC-MS.
-
Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Cyclization): To a reactor containing anhydrous toluene, add sodium ethoxide with stirring. After 10-15 minutes, and while keeping the temperature at or below 40°C, add the crude product from the previous step dropwise. Maintain the reaction temperature at 35-40°C and continue to stir for 9-10 hours, monitoring the progress by LC-MS.
-
Synthesis of N-benzyl-3-pyrrolidone (Hydrolysis and Decarboxylation): Cool the reaction mixture to -5 to 0°C. Under stirring, add a mixture of concentrated hydrochloric acid and water dropwise. Continue stirring for 30-50 minutes after the addition is complete. Separate the aqueous phase and heat it to reflux for 8-10 hours. After hydrolysis is complete (monitored by LC-MS), cool the solution and adjust the pH to 12.0-13.0 with solid sodium hydroxide or potassium hydroxide. Extract the product with ethyl acetate. Dry the combined organic layers and remove the solvent under reduced pressure to obtain the crude N-benzyl-3-pyrrolidone.
-
Purification: The crude product is purified by vacuum distillation, collecting the fraction at 145-150°C/6mmHg to yield pure N-benzyl-3-pyrrolidone.[1]
Step 2: Reductive Amination to this compound
This is a general procedure for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3]
Materials and Reagents:
-
N-benzyl-3-pyrrolidone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Caption: General experimental workflow for the reductive amination step.
Procedure:
-
Reaction Setup: To a stirred solution of N-benzyl-3-pyrrolidone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.1-1.5 eq). If using ethylamine gas, it can be bubbled through the solution. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Reduction: To this mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture for about 30 minutes.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford the pure product.
Quantitative Data
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reagents and Molar Ratios for the Synthesis of N-benzyl-3-pyrrolidone
| Step | Reagent | Molar Ratio (with respect to initial benzylamine or intermediate) |
| 1 | Benzylamine | 1.0 |
| Ethyl acrylate | 1.5 - 2.0 | |
| 2 | Ethyl 3-(benzylamino)propanoate | 1.0 |
| Potassium iodide | 0.015 - 0.02 | |
| Potassium carbonate | 1.1 - 1.3 | |
| Ethyl chloroacetate | 1.5 - 1.8 | |
| 3 | Ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate | 1.0 |
| Sodium ethoxide | 2.0 - 2.5 | |
| 4 | N-benzyl-4-ethoxycarbonyl-3-pyrrolidone | 1.0 |
| Concentrated Hydrochloric Acid | 1.5 - 2.5 |
Table 2: Yields and Physical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Physical Appearance | Boiling Point (°C/mmHg) |
| N-benzyl-3-pyrrolidone | C₁₁H₁₃NO | 175.23 | 66-67%[1] | - | 145-150 / 6[1] |
| This compound | C₁₃H₂₀N₂ | 204.31 | - | Colorless to light yellow liquid | - |
Note: The yield for the final reductive amination step is not specified in the literature for this exact substrate but is generally high for this type of reaction.
Alternative Synthesis Considerations
While the reductive amination of N-benzyl-3-pyrrolidone is a primary route, other pathways could be considered:
-
Alkylation of 1-benzyl-3-aminopyrrolidine: If 1-benzyl-3-aminopyrrolidine is readily available, it could be N-alkylated with an ethylating agent such as ethyl iodide or diethyl sulfate. However, this method risks over-alkylation, leading to the formation of the diethylamino derivative and quaternary ammonium salts.
-
Catalytic Hydrogenation: Instead of a hydride reducing agent, the reductive amination could potentially be carried out using catalytic hydrogenation (e.g., H₂, Pd/C). This method is environmentally friendly but may require higher pressures and temperatures and could be sensitive to catalyst poisoning by the amine.
Conclusion
The synthesis of this compound is effectively achieved through a robust two-step process involving the initial formation of N-benzyl-3-pyrrolidone followed by reductive amination. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate for further synthetic applications. The use of sodium triacetoxyborohydride in the final step represents a mild, selective, and high-yielding approach.
References
Physical and chemical properties of N-ethyl-1-benzylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-1-benzylpyrrolidin-3-amine is a tertiary amine belonging to the substituted pyrrolidine class of compounds. The pyrrolidine ring is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The presence of both a benzyl group and an ethyl group on the nitrogen atoms suggests potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-ethyl-1-benzylpyrrolidin-3-amine, a proposed synthetic protocol, and an exploration of its potential biological relevance based on structurally related compounds.
Chemical and Physical Properties
Direct experimental data for N-ethyl-1-benzylpyrrolidin-3-amine is limited. The following tables summarize key identifiers and a combination of predicted and experimentally determined properties for the target compound and its close structural analogs.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-ethyl-1-benzylpyrrolidin-3-amine | - |
| Molecular Formula | C₁₃H₂₀N₂ | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| CAS Number | 1353995-22-8 ((R)-enantiomer) | [2][3] |
Physical Properties
| Property | Value (1-benzylpyrrolidin-3-amine) | Source |
| Boiling Point | 261.5 ± 33.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
Note: The substitution of an ethyl group for a hydrogen atom on the 3-amino group to form the target compound is expected to slightly increase the boiling point and may have a minor effect on the density.
Predicted Physicochemical Properties
The following properties for N-ethyl-1-benzylpyrrolidin-3-amine are predicted based on its structure.
| Property | Predicted Value | Source |
| pKa (most basic) | 9.5 - 10.5 | Chemically Predicted |
| LogP | ~2.5 | Chemically Predicted |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | Chemically Predicted |
Synthesis and Reactivity
Proposed Synthetic Protocol: Reductive Amination
A common and effective method for the synthesis of N-ethyl-1-benzylpyrrolidin-3-amine is the reductive amination of 1-benzylpyrrolidin-3-one with ethylamine.
Reaction Scheme:
Caption: Proposed Synthesis via Reductive Amination
Experimental Protocol:
-
Reaction Setup: To a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ethylamine (1.2 eq, as a solution in a suitable solvent or condensed gas).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-ethyl-1-benzylpyrrolidin-3-amine.
Reactivity Profile
-
Basicity: As a tertiary amine, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring and the exocyclic nitrogen makes the molecule basic. It will react with acids to form the corresponding ammonium salts.
-
N-Alkylation: The pyrrolidine nitrogen is a nucleophile and can undergo further alkylation reactions, although this is generally less favorable than the alkylation of a secondary amine.
-
Oxidation: Tertiary amines can be oxidized to the corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of N-ethyl-1-benzylpyrrolidin-3-amine.
¹H NMR Spectroscopy
-
Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl CH₂: A singlet at approximately δ 3.5-3.7 ppm.
-
Pyrrolidine Ring Protons: A series of multiplets in the range of δ 2.0-3.5 ppm.
-
Ethyl Group CH₂: A quartet at approximately δ 2.5-2.7 ppm.
-
Ethyl Group CH₃: A triplet at approximately δ 1.0-1.2 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons (Benzyl Group): Signals in the range of δ 127-140 ppm.
-
Benzyl CH₂: A signal around δ 60 ppm.
-
Pyrrolidine Ring Carbons: Signals in the range of δ 45-65 ppm.
-
Ethyl Group CH₂: A signal around δ 45 ppm.
-
Ethyl Group CH₃: A signal around δ 15 ppm.
Infrared (IR) Spectroscopy
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
C-N Stretching: Medium to weak bands in the 1020-1250 cm⁻¹ region.[5][6]
-
Absence of N-H Stretch: As a tertiary amine, there will be no N-H stretching band in the 3300-3500 cm⁻¹ region.[5][6]
Mass Spectrometry
-
Molecular Ion Peak (M⁺): An odd molecular weight peak at m/z = 204, consistent with the nitrogen rule for a molecule containing two nitrogen atoms.
-
Major Fragmentation Pathways: Expect to see fragmentation patterns characteristic of benzylamines, with a prominent peak at m/z = 91 (the tropylium ion) resulting from the cleavage of the benzyl group. Alpha-cleavage adjacent to the nitrogen atoms is also a likely fragmentation pathway.
Potential Biological and Pharmacological Relevance
There is no direct research on the biological activity of N-ethyl-1-benzylpyrrolidin-3-amine. However, studies on structurally similar compounds provide insights into its potential pharmacological applications.
Anticancer Activity
A study on a library of 1-benzylpyrrolidin-3-ol analogues revealed that these compounds exhibit selective cytotoxicity towards certain human cancer cell lines, specifically HL-60 cells. The mechanism of action was proposed to be the induction of apoptosis through the activation of caspase-3. This suggests that the 1-benzylpyrrolidine scaffold could be a valuable starting point for the development of novel anticancer agents.
Caption: Hypothesized Anticancer Mechanism
Central Nervous System Activity
The structurally related compound, N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine, has been investigated for its interaction with neurotransmitter receptors.[7] This suggests that compounds containing the benzyl-amine and pyrrolidine moieties may possess activity within the central nervous system (CNS). The specific nature of this activity would require further investigation through receptor binding assays and in vivo studies.
Safety and Handling
No specific safety data is available for N-ethyl-1-benzylpyrrolidin-3-amine. Based on the safety information for related amines, it should be handled with care.
-
Potential Hazards: Likely to be a skin and eye irritant. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
N-ethyl-1-benzylpyrrolidin-3-amine is a compound of interest due to its structural similarity to molecules with demonstrated biological activity. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its properties based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable method for its preparation, which will enable further investigation into its chemical and biological properties, potentially leading to the development of new therapeutic agents. Researchers are encouraged to conduct thorough experimental validation of the properties and activities discussed herein.
References
- 1. chem.gla.ac.uk [chem.gla.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1353995-22-8|(R)-N-Benzyl-N-ethylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Buy n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine [smolecule.com]
The Neuro-Modulatory Potential of Pyrrolidine Derivatives: A Technical Overview of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] in Neurological Disorders
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data and mechanism of action of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, a notable pyrrolidine derivative. While the broader class of 1-Benzyl-3-(ethylamino)pyrrolidine compounds are recognized as key building blocks in the synthesis of therapeutics for neurological disorders, specific preclinical data for this exact molecule remains limited in publicly accessible literature.[1][2][3][4] Therefore, this paper will focus on the well-documented analogue, (R)-AS-1, to illustrate the therapeutic potential and intricate mechanism of action of this compound class. (R)-AS-1 has demonstrated significant promise as a novel anticonvulsant agent, offering a valuable case study for researchers, scientists, and drug development professionals.
(R)-AS-1 has shown broad-spectrum antiseizure activity in multiple preclinical mouse models of epilepsy.[5][6][7] Its primary mechanism of action is the positive allosteric modulation of the Excitatory Amino Acid Transporter 2 (EAAT2), a crucial protein for regulating glutamate levels in the brain.[1][5][8][9] Dysregulation of glutamate transport is a key factor in the pathophysiology of seizures and other neurological disorders.[10]
Quantitative Preclinical Data Summary
The anticonvulsant efficacy and neurotoxicity of (R)-AS-1 have been quantitatively assessed in various preclinical models. The following tables summarize the key findings.
Table 1: Anticonvulsant Activity of (R)-AS-1 in Mice
| Preclinical Model | Endpoint | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval |
| Maximal Electroshock (MES) | Protection against tonic hindlimb extension | 66.3 | (54.1 - 81.3) |
| 6 Hz (32 mA) | Protection against seizure activity | 15.6 | (11.9 - 20.4) |
| 6 Hz (44 mA) | Protection against seizure activity | 41.6 | (31.8 - 54.5) |
| Subcutaneous Pentylenetetrazole (scPTZ) | Protection against clonic seizures | 36.3 | (28.9 - 45.6) |
Data sourced from Abram M, et al. (2022).[5]
Table 2: Neurotoxicity and In Vitro Efficacy of (R)-AS-1
| Assessment | Endpoint | Result |
| Rotarod Test (Mice) | Motor Impairment (TD₅₀, mg/kg, i.p.) | 247.5 (208.2 - 294.2) |
| EAAT2 Modulation | EC₅₀ (nM) | 11 |
Data sourced from Abram M, et al. (2022) and MedchemExpress.[5][11]
Mechanism of Action: Positive Allosteric Modulation of EAAT2
(R)-AS-1 acts as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[11] EAAT2 is predominantly expressed on glial cells and is responsible for the majority of glutamate uptake from the synaptic cleft.[10] By binding to an allosteric site on the EAAT2 protein, (R)-AS-1 enhances the transporter's ability to clear excess glutamate, thereby reducing neuronal hyperexcitability that can lead to seizures.[1][5][9] This targeted mechanism of action suggests a favorable side effect profile compared to drugs that directly interact with neurotransmitter receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.[2][12]
-
Animals: Male albino mice (20-30g) are used.[13]
-
Drug Administration: (R)-AS-1 is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Stimulation: After a predetermined time (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.[13][14]
-
Endpoint: The presence or absence of tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.[13]
-
Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.
Hz Seizure Test
This model is considered to represent therapy-resistant focal seizures.[3][15]
-
Animals: Male albino mice are used.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Stimulation: A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration) at a specific current intensity (32 mA or 44 mA) is delivered via corneal electrodes.[3][16]
-
Endpoint: Animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and stereotyped behaviors. Protection is defined as the resumption of normal exploratory behavior within 10 seconds.[3]
-
Data Analysis: The ED₅₀ is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.[2][17]
-
Animals: Male albino mice are used.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Induction: A subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.[17]
-
Endpoint: Animals are observed for the occurrence of clonic seizures (lasting for at least 3-5 seconds). Protection is defined as the absence of these seizures within a 30-minute observation period.[17]
-
Data Analysis: The ED₅₀ is calculated.
Rotarod Test
This test is used to assess potential motor impairment and neurotoxicity.[18][19]
-
Apparatus: A rotating rod apparatus with adjustable speed is used.
-
Training: Mice are trained to walk on the rotating rod at a constant speed.
-
Testing: After drug administration, mice are placed on the rod, which accelerates (e.g., from 4 to 40 rpm over 300 seconds).[18][20]
-
Endpoint: The latency to fall from the rod is recorded. A significant decrease in latency compared to the control group indicates motor impairment.
-
Data Analysis: The dose that causes motor impairment in 50% of the animals (TD₅₀) is calculated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. oaji.net [oaji.net]
- 14. researchgate.net [researchgate.net]
- 15. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 16. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. Rotarod-Test for Mice [protocols.io]
- 20. mmpc.org [mmpc.org]
Unlocking the Therapeutic Promise of Substituted Pyrrolidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics. The unique conformational flexibility of the pyrrolidine ring, combined with the ability to introduce diverse substituents, allows for the fine-tuning of pharmacological activity, making it a versatile core for targeting a wide array of diseases. This technical guide provides an in-depth exploration of the therapeutic applications of substituted pyrrolidines, with a focus on their antiviral, antibacterial, anticancer, and neuroprotective potential.
Antiviral Applications: Combating Viral Replication
Substituted pyrrolidines have emerged as potent inhibitors of key viral enzymes, demonstrating significant promise in the fight against viral infections.
Inhibition of Coronavirus Main Protease (Mpro)
The main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1] Several pyrrolidine-based compounds have been identified as effective Mpro inhibitors.
Quantitative Data: Antiviral Activity of Pyrrolidine Derivatives
| Compound Class | Specific Compound Example | Target | Potency (IC50/EC50) | Reference |
| Pyrrolidine-based Mpro Inhibitors | Compound 7 (a novel pyrrolidine) | SARS-CoV-2 Mpro | 1.3 - 2.3 µM (IC50) | [2][3] |
| Peptidomimetic Pyrrolidines | Telaprevir | Hepatitis C Virus (HCV) NS3/4A Serine Protease | - | [4] |
| Pyrrolidine-based Mpro Inhibitors | Pomotrelvir | SARS-CoV-2 Mpro | 24 nM | [5] |
| Pyrrolidine-based Mpro Inhibitors | Ensitrelvir | SARS-CoV-2 Mpro | 13 nM | [5] |
| Pyrrolidine-based Mpro Inhibitors | GC-376 | SARS-CoV-2 Mpro | 160 nM | [5] |
Signaling Pathway: Coronavirus Replication and Mpro Inhibition
The viral RNA genome of coronaviruses is translated into large polyproteins that must be cleaved by proteases to release functional viral proteins. Mpro is responsible for the majority of these cleavage events. Inhibition of Mpro by substituted pyrrolidines blocks this process, thereby halting viral replication.
Caption: Inhibition of viral replication by targeting the coronavirus main protease (Mpro).
Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the inhibitory activity of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET)-based assay.[1][5]
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[5]
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)
-
Test compounds (substituted pyrrolidines) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Add the Mpro enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over a specified period using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antibacterial Applications: A New Front Against Resistance
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Substituted pyrrolidines have demonstrated promising antibacterial activity against a range of pathogens.
Quantitative Data: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Class | Specific Compound Example | Bacterial Strain | Potency (MIC) | Reference |
| Nitrophenyl-substituted Pyrrolidines | Carboxamide 4b | Staphylococcus aureus | 15.6 µg/mL | [6][7] |
| Dispiropyrrolidines | Compounds 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64 µg/mL | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[9][10]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after incubation is the MIC.
-
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds (substituted pyrrolidines)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compound in MHB directly in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (typically 18-24 hours at 37°C).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Anticancer Applications: Targeting Tumor Progression
Substituted pyrrolidines exhibit a broad spectrum of anticancer activities, targeting various signaling pathways involved in tumor growth, proliferation, and metastasis.
Inhibition of the MDM2-p53 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[11] In many cancers, p53 is inactivated by the oncoprotein MDM2.[11][12] Small molecules that inhibit the MDM2-p53 interaction can reactivate p53 and induce apoptosis in cancer cells.
Signaling Pathway: MDM2-p53 Pathway and Its Inhibition
MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[13] Substituted pyrrolidines can disrupt this interaction, leading to p53 stabilization and the activation of downstream target genes that induce apoptosis.
Caption: Reactivation of p53-mediated apoptosis by inhibiting the MDM2-p53 interaction.
Antagonism of the CXCR4 Receptor
The chemokine receptor CXCR4 plays a crucial role in cancer metastasis by mediating the migration of cancer cells to distant organs.[14][15]
Signaling Pathway: CXCR4-Mediated Cancer Metastasis
The ligand CXCL12, present in common metastatic sites, binds to CXCR4 on cancer cells, activating downstream signaling pathways that promote cell migration and invasion.[15] Pyrrolidine-based antagonists can block this interaction, thereby inhibiting metastasis.
Caption: Inhibition of cancer cell migration by blocking the CXCL12/CXCR4 signaling axis.
Quantitative Data: Anticancer Activity of Pyrrolidine Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | Potency (IC50) | Reference |
| Spirooxindole Pyrrolidines | Compound with 6-Cl substitution | MCF-7 (Breast Cancer) | 0.24 ± 0.06 µM (Ki for MDM2) | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][16]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[16]
-
Materials:
-
Cancer cell lines of interest
-
Cell culture medium
-
Test compounds (substituted pyrrolidines)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for determining the anticancer activity of substituted pyrrolidines using the MTT assay.
Neuroprotective Applications: Shielding the Nervous System
Substituted pyrrolidines have shown significant potential in protecting neurons from damage in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases.
Blockade of Voltage-Gated Sodium Channels in Ischemic Stroke
During cerebral ischemia, the disruption of ion homeostasis, particularly an overload of intracellular sodium, is a key event leading to neuronal death. Blockers of voltage-gated sodium channels can prevent this sodium influx and exert neuroprotective effects.[17][18]
Signaling Pathway: Ischemic Cascade and Sodium Channel Blockade
Ischemia leads to energy failure and depolarization of neuronal membranes, causing excessive opening of voltage-gated sodium channels. The resulting sodium influx contributes to cytotoxic edema and triggers further downstream detrimental events, including calcium overload and excitotoxicity. Pyrrolidine-based sodium channel blockers can mitigate this initial insult.
Caption: Neuroprotection in ischemic stroke via blockade of voltage-gated sodium channels.
Quantitative Data: Neuroprotective Effects of Pyrrolidine Derivatives
| Compound Class | Specific Compound Example | Model | Potency (ED50) | Reference |
| Pyrrolidine Dithiocarbamate | PDTC | Neonatal rat brain hypoxia-ischemia | 27 mg/kg | [19] |
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay
The OGD model is a widely used in vitro model to simulate the ischemic conditions of a stroke.[20][21]
-
Principle: Neuronal cells or brain slices are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation, mimicking the ischemia-reperfusion injury that occurs in stroke. The neuroprotective effect of a compound is assessed by its ability to reduce cell death in this model.
-
Materials:
-
Primary neuronal cultures or organotypic brain slices
-
Glucose-free culture medium
-
Hypoxic chamber (with a gas mixture of N2 and CO2)
-
Test compounds (substituted pyrrolidines)
-
Reagents for assessing cell viability (e.g., propidium iodide, LDH assay kit)
-
-
Procedure:
-
Culture primary neurons or organotypic brain slices.
-
Replace the normal culture medium with glucose-free medium.
-
Place the cultures in a hypoxic chamber for a defined period to induce OGD.
-
After the OGD period, return the cultures to normal oxygen and glucose conditions (reperfusion). The test compound can be applied before, during, or after OGD.
-
Assess cell viability at a specified time point after reperfusion using appropriate assays.
-
-
Data Analysis:
-
Quantify the extent of cell death in the OGD-treated cultures with and without the test compound.
-
Compare the results to determine the neuroprotective efficacy of the substituted pyrrolidine.
-
Conclusion
The substituted pyrrolidine scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities exhibited by this class of compounds, spanning antiviral, antibacterial, anticancer, and neuroprotective effects, highlight their significant potential to address a wide range of unmet medical needs. The ability to readily modify the pyrrolidine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties. Further exploration of the structure-activity relationships and mechanisms of action of substituted pyrrolidines will undoubtedly lead to the identification of novel and effective drug candidates for the treatment of numerous human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00106K [pubs.rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The importance of voltage-dependent sodium channels in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Technical Guide: Safety and Handling of 1-Benzyl-3-(ethylamino)pyrrolidine (CAS: 115445-21-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical safety and handling procedures for 1-Benzyl-3-(ethylamino)pyrrolidine (CAS Number: 115445-21-1). The information presented is intended to support safe laboratory practices and mitigate potential risks associated with the handling of this compound. All personnel should be thoroughly trained on these procedures before working with this chemical.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 115445-21-1 | [1][2] |
| Molecular Formula | C13H20N2 | [1][2] |
| Molecular Weight | 204.32 g/mol | [1][3] |
| Appearance | Colorless to Pale yellow liquid | [3] |
| Purity | >96.0% (GC) | [3][4] |
| Storage Temperature | 2-8 °C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
| Hazard Classification | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1C | Corrosion | Danger | Causes severe skin burns and eye damage.[3] |
| Eye Damage/Irritation | 1 | Corrosion | Danger | Causes severe skin burns and eye damage.[3] |
Note: The chemical, physiological, toxicological, and hazardous properties of this substance have not been fully investigated or determined.[3] All chemical reagents should be handled with the recognition of their potential hazards.[3]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to ensure personnel safety and maintain the integrity of the compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Install and maintain safety showers and eye wash stations in the immediate work area.[3]
-
Use a closed system whenever possible to minimize exposure.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented, addressing hazard assessment, selection, and proper use of equipment.[5][6]
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes and direct contact with the corrosive liquid.[3][7] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and burns.[3][7] |
| Skin and Body Protection | Impervious protective clothing, such as a lab coat, and protective boots if necessary. | To protect against skin exposure from spills or splashes.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator (half or full facepiece, SCBA, or supplied air) if inhalation of vapors or mists is likely. | To prevent respiratory tract irritation or damage.[3] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust or mists.[3]
-
Wash hands and face thoroughly after handling.[3]
-
Use only in a chemical fume hood.
Storage Conditions
Emergency Procedures
Immediate and appropriate response is crucial in the event of an emergency.
| Emergency Situation | Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor. Wash contaminated clothing before reuse.[3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3] |
| Fire | Use dry chemical, foam, or carbon dioxide as suitable extinguishing media.[3] Avoid using water , as it may scatter and spread the fire.[3] Firefighters should wear self-contained breathing apparatus.[3] |
| Accidental Release | Absorb spillage with an inert material (e.g., sand, diatomaceous earth) and dispose of in a suitable container. Prevent entry into drains, waterways, or soil.[3] |
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[3] The product should not be allowed to enter the environment.[3] One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Toxicological and Ecological Information
-
Toxicological Data: No specific toxicological data is available for this product.[8] Its properties have not been fully investigated.[3]
-
Ecological Data: No data available. Avoid release to the environment.[3]
Experimental Protocols and Visualizations
While specific experimental protocols for this compound are not publicly available, the following diagrams illustrate general workflows for chemical safety and handling.
Caption: General workflow for safe chemical handling.
Caption: Emergency response workflow for chemical exposure.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) and proper training. Always refer to the most current SDS for this compound before use. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 115445-21-1 | MFCD00191305 | 1-Benzyl-N-ethylpyrrolidin-3-amine [aaronchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. EX-10.22 [sec.gov]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. pa.gov [pa.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
The Stereochemical Imperative: (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral building block of significant interest in medicinal chemistry, primarily for the development of therapeutics targeting the central nervous system. Its rigid, stereochemically defined pyrrolidine core provides a valuable scaffold for introducing substituents in a precise three-dimensional orientation, which is crucial for selective interactions with biological targets. This technical guide delves into the stereochemical significance of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its role in drug design and signaling pathways. The information provided is intended to equip researchers and drug development professionals with a comprehensive understanding of the strategic importance of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine in the synthesis of novel, potent, and selective therapeutic agents.
Introduction
The pyrrolidine ring is a prevalent motif in a vast array of natural products and synthetic drugs, valued for its conformational rigidity and the stereogenic centers it can harbor.[1] The precise spatial arrangement of substituents on this five-membered ring is often a critical determinant of pharmacological activity. (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine, with its defined (S)-stereochemistry at the C3 position, serves as a powerful chiral synthon for introducing a key basic nitrogen atom in a specific orientation. This is particularly relevant for ligands targeting neurotransmitter receptors and transporters, where stereoselectivity is a well-established phenomenon.[2] This guide will explore the profound impact of this stereochemistry on biological activity, with a focus on its application in the development of dopamine receptor ligands.
Physicochemical Properties
A summary of the key physicochemical properties of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is provided in Table 1. These properties are essential for its application in organic synthesis and for the characterization of its derivatives.
| Property | Value |
| CAS Number | 169750-99-6 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.32 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Purity | ≥ 95% (GC) |
| Optical Rotation | [α]²⁰/D = +7° to +9° (c=10 in EtOH) |
Stereochemical Significance: Quantitative Insights
The importance of the (S)-stereochemistry at the C3 position of the pyrrolidine ring is vividly illustrated by the differential binding affinities of enantiomeric ligands for their biological targets. A seminal study on a series of N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives as dopamine receptor antagonists provides compelling quantitative evidence for this stereoselectivity.[3] Although the parent compound in this study is (S)-(+)-1-benzyl-3-aminopyrrolidine, the findings are directly applicable to derivatives of (3S)-(+)-1-benzyl-3-(ethylamino)pyrrolidine, as the ethyl group represents a common modification in structure-activity relationship (SAR) studies.
Table 2 summarizes the binding affinities (Ki values) of the (S)- and (R)-enantiomers of a potent dopamine D₄ receptor antagonist, YM-43611, and a related analogue for human dopamine D₂, D₃, and D₄ receptors.
Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Enantiomeric N-(1-benzyl-3-pyrrolidinyl)benzamides [3]
| Compound | Enantiomer | Dopamine D₂ | Dopamine D₃ | Dopamine D₄ |
| YM-43611 | (S) | 230 | 21 | 2.1 |
| (R) | >10000 | >10000 | 1700 | |
| Analogue 5e | (S) | 710 | 120 | 12 |
| (R) | >10000 | >10000 | 2500 |
The data clearly demonstrate that the (S)-enantiomer possesses significantly higher affinity for all three dopamine receptor subtypes compared to its (R)-counterpart. In the case of YM-43611, the (S)-enantiomer is approximately 800-fold more potent at the D₄ receptor than the (R)-enantiomer. This dramatic difference in binding affinity underscores the critical role of the stereochemistry at the C3 position of the pyrrolidine ring for optimal interaction with the dopamine receptor binding pocket.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives, adapted from the literature.[3] This protocol can be modified for the synthesis of derivatives of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine.
Synthesis of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)
Step 1: Synthesis of (S)-1-Benzyl-3-aminopyrrolidine A detailed, multi-step synthesis starting from a chiral precursor such as L-aspartic acid is typically employed to obtain the enantiomerically pure (S)-1-benzyl-3-aminopyrrolidine.[4]
Step 2: Amide Coupling To a solution of (S)-1-benzyl-3-aminopyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added a solution of 5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.
Step 3: Work-up and Purification The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product, YM-43611.
Signaling Pathways and Logical Relationships
The primary mechanism of action for many neurologically active compounds derived from (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is the modulation of neurotransmitter signaling pathways. In the case of the dopamine receptor antagonists discussed, these compounds competitively bind to dopamine receptors, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, dopamine.
Caption: Dopamine receptor antagonism by (S)-enantiomer derivatives.
The structure-activity relationship (SAR) for this class of compounds highlights the importance of specific structural features for potent and selective dopamine receptor antagonism.
Caption: Key structural elements for dopamine receptor affinity.
Conclusion
The stereochemistry of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is not a trivial molecular feature but a critical determinant of its utility in drug discovery. The quantitative data presented herein unequivocally demonstrate the profound impact of the (S)-configuration on binding affinity to dopamine receptors, a key target class for neurological and psychiatric disorders. The provided synthetic strategies and an understanding of the underlying signaling pathways and structure-activity relationships empower researchers to rationally design and synthesize novel, highly potent, and selective drug candidates. As the demand for more refined therapeutics continues to grow, the strategic application of chiral building blocks like (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine will remain a cornerstone of successful drug development programs.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine: A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system (CNS). Its rigid pyrrolidine scaffold and the presence of a chiral center make it an attractive component for developing selective ligands for various neurotransmitter receptors. This technical guide provides an in-depth overview of a plausible synthetic route to this compound, its physicochemical properties, and its applications in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂ | --INVALID-LINK-- |
| Molecular Weight | 204.32 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | Not reported | |
| Melting Point | Not applicable | |
| Density | ~0.98 g/mL | --INVALID-LINK-- |
| Optical Rotation | [α]²⁰/D -6° to -9° (c=10, EtOH) | --INVALID-LINK-- |
| CAS Number | 376591-05-8 | --INVALID-LINK-- |
Synthesis
The synthesis of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is most commonly achieved through a two-step process starting from a suitable chiral precursor, such as L-aspartic acid. The key steps involve the formation of a chiral N-benzyl-3-aminopyrrolidine intermediate, followed by ethylation. A plausible and detailed experimental protocol is outlined below.
Synthesis of the Precursor: (R)-1-Benzyl-3-aminopyrrolidine
The synthesis of the chiral precursor, (R)-1-benzyl-3-aminopyrrolidine, can be accomplished from the readily available and inexpensive chiral starting material, L-aspartic acid. This multi-step synthesis involves the formation of a cyclic imide, followed by reduction and subsequent benzylation.
Experimental Protocol:
-
Preparation of (S)-1-benzyl-3-p-toluenesulfonylamino-2,5-pyrrolidinedione:
-
L-aspartic acid is first converted to its N-tosyl derivative.
-
The N-tosylated L-aspartic acid is then cyclized to the corresponding succinimide by heating with benzylamine.
-
-
Reduction to (S)-1-benzyl-4-p-toluenesulfonylamino-2-pyrrolidinone:
-
The succinimide is selectively reduced at one of the carbonyl groups using a reducing agent such as sodium borohydride in a suitable solvent like ethanol.
-
-
Reduction to (S)-1-benzyl-3-p-toluenesulfonylaminopyrrolidine:
-
The remaining carbonyl group of the pyrrolidinone is reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
-
-
Deprotection to (R)-1-benzyl-3-aminopyrrolidine:
-
The tosyl protecting group is removed under acidic conditions, for example, by heating with a mixture of hydrobromic acid and phenol, to yield the desired (R)-1-benzyl-3-aminopyrrolidine.
-
Reductive Amination to (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine
The final step involves the ethylation of the primary amine of (R)-1-benzyl-3-aminopyrrolidine. A direct and efficient method for this transformation is reductive amination using acetaldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of (R)-1-benzyl-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, is added acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine.
Plausible Synthesis Workflow
Caption: Plausible synthetic workflow for (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine.
Applications in Drug Development
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a versatile chiral building block for the synthesis of various biologically active compounds, particularly those targeting the central nervous system. The pyrrolidine ring system is a common scaffold in many CNS-active drugs.
Ligands for Dopamine Receptors
The 3-aminopyrrolidine scaffold is a key structural motif in a number of dopamine receptor ligands. These compounds have potential applications in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. The chiral nature of the 3-aminopyrrolidine moiety is often crucial for selective binding to dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅).
Ligands for Serotonin Receptors
Derivatives of 3-aminopyrrolidine have also been explored as ligands for various serotonin (5-HT) receptor subtypes. These receptors are implicated in a wide range of physiological and pathological processes, including mood regulation, anxiety, and cognition. The development of selective 5-HT receptor ligands is a major focus of research for new treatments for depression, anxiety disorders, and other psychiatric conditions.
Modulators of Acetylcholine Receptors
The 3-aminopyrrolidine core can also be incorporated into molecules designed to modulate the activity of acetylcholine receptors (nicotinic and muscarinic). These receptors are involved in cognitive function, learning, and memory. Modulators of acetylcholine receptors are being investigated for the treatment of Alzheimer's disease and other cognitive disorders.
Logical Relationship of Applications
Spectroscopic Profile of 1-Benzyl-3-(ethylamino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Benzyl-3-(ethylamino)pyrrolidine is a substituted pyrrolidine with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a reference standard. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound. Due to the limited availability of published experimental spectra for this specific compound, the following data is largely predictive, based on established principles of spectroscopy and data from structurally similar compounds. This guide also outlines standardized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.60 | Singlet | 2H | Benzyl CH₂ |
| ~ 2.80 - 3.20 | Multiplet | 1H | Pyrrolidine CH at C3 |
| ~ 2.50 - 2.90 | Multiplet | 2H | Ethyl CH₂ |
| ~ 2.20 - 2.70 | Multiplet | 4H | Pyrrolidine CH₂ at C2 and C5 |
| ~ 1.80 - 2.10 | Multiplet | 2H | Pyrrolidine CH₂ at C4 |
| ~ 1.10 | Triplet | 3H | Ethyl CH₃ |
| ~ 1.50 (broad) | Singlet | 1H | Amine NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 - 140 | Quaternary Aromatic Carbon (C-ipso) |
| ~ 128 - 129 | Aromatic CH (C-ortho, C-meta) |
| ~ 127 | Aromatic CH (C-para) |
| ~ 60 | Benzyl CH₂ |
| ~ 55 - 60 | Pyrrolidine CH₂ at C2 and C5 |
| ~ 50 - 55 | Pyrrolidine CH at C3 |
| ~ 45 | Ethyl CH₂ |
| ~ 30 - 35 | Pyrrolidine CH₂ at C4 |
| ~ 15 | Ethyl CH₃ |
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Weak-Medium, Broad | N-H Stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2800 - 3000 | Medium | Aliphatic C-H Stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| 1100 - 1200 | Medium | C-N Stretch |
| 700 - 750 and 690-710 | Strong | Aromatic C-H Bending (monosubstituted) |
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 204 | [M]⁺˙ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |
| 113 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 175 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| Fragments corresponding to the pyrrolidine ring cleavage |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data processing is similar to that for ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder or clean ATR crystal is recorded.
-
The sample is placed in the spectrometer, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion, or coupled with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds, typically used with GC-MS.
-
Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, typically used with LC-MS.
-
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) is used to separate and detect the ions.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of a synthesized compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Methodological & Application
Application Note: Laboratory Synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine, a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The synthesis is achieved through the reductive amination of 1-benzyl-3-pyrrolidinone with ethylamine.
Overview
The synthesis of this compound is a two-step process that begins with the formation of an imine intermediate from 1-benzyl-3-pyrrolidinone and ethylamine. This intermediate is then reduced in situ to the desired secondary amine using a mild and selective reducing agent, sodium triacetoxyborohydride. This method is widely used for its efficiency and broad functional group tolerance.
Experimental Protocol
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Benzyl-3-pyrrolidinone | C₁₁H₁₃NO | 175.23 | 1.75 g | 10.0 |
| Ethylamine (2.0 M in THF) | C₂H₅NH₂ | 45.08 | 6.0 mL | 12.0 |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 3.18 g | 15.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | For extraction | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-benzyl-3-pyrrolidinone (1.75 g, 10.0 mmol).
-
Addition of Amine: Dissolve the starting material in 40 mL of dichloromethane (DCM) and stir the solution under a nitrogen atmosphere. Add the ethylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol) dropwise to the flask at room temperature.
-
Formation of Imine: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: In a separate container, carefully weigh sodium triacetoxyborohydride (3.18 g, 15.0 mmol) and add it portion-wise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield this compound as a colorless to light yellow oil.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Product Characterization
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.32 g/mol |
| Appearance | Colorless to light yellow oil |
| Purity (GC) | ≥95% |
| CAS Number | 115445-21-1 |
Hypothetical NMR Data:
Disclaimer: The following NMR data is predicted based on the chemical structure and has not been experimentally verified.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 3.60 (s, 2H, Ar-CH₂), 3.20-3.10 (m, 1H, CH-N), 2.80-2.60 (m, 4H, pyrrolidine CH₂), 2.55 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), 2.20-2.10 (m, 1H, pyrrolidine CH), 1.80-1.70 (m, 1H, pyrrolidine CH), 1.10 (t, J=7.2 Hz, 3H, N-CH₂-CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.5 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 60.5 (Ar-CH₂), 58.0 (pyrrolidine CH-N), 55.0 (pyrrolidine CH₂-N), 50.0 (pyrrolidine CH₂-N), 44.0 (N-CH₂-CH₃), 30.0 (pyrrolidine CH₂), 15.0 (N-CH₂-CH₃).
Logical Relationship of Synthesis Steps
References
Application Notes and Protocols: 1-Benzyl-3-(ethylamino)pyrrolidine as a Key Intermediate in the Synthesis of the Kappa-Opioid Receptor Agonist U-50488
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-Benzyl-3-(ethylamino)pyrrolidine as a crucial intermediate in the synthesis of the selective kappa-opioid receptor agonist, U-50488. This document outlines the synthetic workflow, a detailed experimental protocol, and the relevant biological signaling pathway.
Introduction
This compound is a chiral pyrrolidine derivative that serves as a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][2][3] Its stereochemistry and chemical functionalities make it an ideal precursor for creating complex molecules with specific biological activities. This document focuses on its application in the synthesis of U-50488, a potent and selective agonist of the kappa-opioid receptor (KOR), which has been instrumental in studying the pharmacology of this receptor and holds potential for the development of novel analgesics and other therapeutics.[4]
Synthetic Workflow
The synthesis of U-50488 from this compound involves a two-step process. The first step is the debenzylation of the pyrrolidine nitrogen to yield the free secondary amine. This is a common protecting group strategy in organic synthesis. The resulting 3-(ethylamino)pyrrolidine is then acylated with 3,4-dichlorophenylacetyl chloride in the presence of a base to form the final product, U-50488.
References
- 1. Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 1-Benzyl-3-(ethylamino)pyrrolidine in Neurotransmitter Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-(ethylamino)pyrrolidine is a versatile pyrrolidine derivative with significant potential in neurotransmitter research and pharmaceutical development.[1][2][3] Its structural framework suggests possible interactions with monoamine transporters, making it a candidate for investigation in the context of neurological and psychiatric disorders such as depression, anxiety, and substance use disorders.[2] This document provides detailed application notes and experimental protocols for researchers interested in characterizing the effects of this compound on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
While specific binding affinities and potency values for this compound are not extensively documented in publicly available literature, this guide offers established protocols that can be adapted to determine these crucial parameters. The methodologies outlined below are standard in the field of neuropharmacology and are intended to serve as a comprehensive starting point for the evaluation of this compound.
Data Presentation
Quantitative data on the interaction of this compound with monoamine transporters should be determined experimentally. The following tables provide a template for summarizing key quantitative parameters.
Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters
| Transporter | Radioligand | Kᵢ (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | TBD |
| Serotonin Transporter (SERT) | [³H]Citalopram | TBD |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | TBD |
| TBD: To Be Determined experimentally. |
Table 2: In Vitro Potency of this compound in Monoamine Uptake Inhibition
| Transporter | Substrate | IC₅₀ (nM) |
| Dopamine Transporter (DAT) | [³H]Dopamine | TBD |
| Serotonin Transporter (SERT) | [³H]Serotonin | TBD |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | TBD |
| TBD: To Be Determined experimentally. |
Experimental Protocols
Protocol 1: Synthesis of this compound
A potential synthetic route to this compound can be adapted from the synthesis of related N-benzyl-3-pyrrolidone derivatives. This would typically involve a multi-step process. A generalized approach is outlined below, and researchers should consult detailed synthetic organic chemistry literature for specific reaction conditions and purification methods.
Workflow for Synthesis
References
Application Notes and Protocols for Behavioral Studies of 1-Benzyl-3-(ethylamino)pyrrolidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of behavioral studies in animal models investigating the effects of 1-Benzyl-3-(ethylamino)pyrrolidine. This versatile pyrrolidine derivative has garnered interest for its potential applications in neurological and psychiatric research, particularly in the modulation of mood and behavior.[1][2] This document outlines detailed protocols for assessing its stimulant, anxiolytic, and antidepressant-like properties, along with data presentation guidelines and visualizations of relevant signaling pathways.
Compound Information and Putative Mechanism of Action
This compound is a chiral pyrrolidine derivative recognized for its potential to modulate neurotransmitter systems.[2] Structurally similar compounds, particularly those containing a pyrrolidine scaffold, have been shown to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] This interaction can lead to a reuptake inhibition, thereby increasing the synaptic availability of these key neurotransmitters involved in mood, motivation, and motor control. The benzyl group and the ethylamino side chain are crucial for its interaction with biological targets.[1][2]
The primary hypothesis for the mechanism of action of this compound revolves around its potential to act as a monoamine reuptake inhibitor. By blocking DAT, NET, and/or SERT, the compound is expected to produce psychostimulant, anxiolytic, and/or antidepressant-like effects. The following diagram illustrates the proposed mechanism at the synaptic level.
Experimental Protocols
The following protocols are designed to assess the behavioral effects of this compound in rodent models. It is recommended to use male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) for these studies. All experimental procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Drug Preparation and Administration
This compound should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or a solution of 5% Tween 80 in sterile saline. The solution should be prepared fresh on the day of the experiment. Administration can be performed via intraperitoneal (i.p.) injection, oral gavage (p.o.), or subcutaneous (s.c.) injection. The choice of route will depend on the desired pharmacokinetic profile.[5][6]
Based on studies with structurally related pyrrolidine derivatives, a starting dose range of 1-50 mg/kg (i.p.) is recommended for initial screening in mice for locomotor and anxiolytic-like effects.[1][4] For antidepressant-like effects in rats, a higher dose range up to 100 mg/kg (p.o.) may be explored.[7] A dose-response study is crucial to determine the optimal effective dose.
Locomotor Activity Test
This test is used to assess the stimulant or sedative effects of the compound by measuring the spontaneous locomotor activity of the animal in a novel environment.[8][9][10][11]
Protocol:
-
Acclimatize the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle to the animals.
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), place the animal individually into the center of an open field arena (e.g., 40 x 40 x 40 cm).
-
Record the animal's activity for a period of 30-60 minutes using an automated activity monitoring system.
-
Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena.
-
-
Clean the arena thoroughly with 70% ethanol between each animal.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Horizontal Activity (counts) | Vertical Activity (counts) | Time in Center (s) |
| Vehicle | - | ||||
| Compound | 1 | ||||
| Compound | 10 | ||||
| Compound | 50 | ||||
| Positive Control | (e.g., Amphetamine) |
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.[1][2][12] The test is based on the animal's natural aversion to open and elevated spaces.
Protocol:
-
Acclimatize the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle.
-
After the pretreatment period, place the animal in the center of the plus-maze, facing one of the open arms. The maze should be elevated (e.g., 50 cm) and consist of two open and two closed arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Clean the maze with 70% ethanol between each animal.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries |
| Vehicle | - | |||
| Compound | 1 | |||
| Compound | 10 | |||
| Compound | 50 | |||
| Positive Control | (e.g., Diazepam) |
Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant-like activity.[7]
Protocol:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle.
-
After the pretreatment period, place the animal individually in a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
The test session typically lasts for 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
Record the session and score the duration of immobility (floating with only minimal movements to keep the head above water).
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | |
| Compound | 10 | |
| Compound | 50 | |
| Compound | 100 | |
| Positive Control | (e.g., Imipramine) |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for a behavioral study and the potential downstream signaling pathways that may be affected by this compound.
Conclusion
The protocols and information provided in these application notes serve as a foundational guide for investigating the behavioral pharmacology of this compound. By systematically evaluating its effects on locomotor activity, anxiety-like behavior, and depressive-like states, researchers can gain valuable insights into its potential therapeutic applications for neurological and psychiatric disorders. Adherence to rigorous experimental design, including appropriate controls, dose-response evaluations, and standardized procedures, is essential for obtaining reliable and reproducible data.
References
- 1. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The effects on the learning process of 4 pyrrolidine derivatives and of cyticholine (experiments on rats in a water maze)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Anxiolytic effects in mice of a dual blocker of fatty acid amide hydrolase and transient receptor potential vanilloid type-1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effects of carvacryl acetate, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saspublishers.com [saspublishers.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reinforcing and discriminative-stimulus effects of two pyrrolidine-containing synthetic cathinone derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Analysis of 1-Benzyl-3-(ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of 1-Benzyl-3-(ethylamino)pyrrolidine. These protocols are designed to deliver accurate and reproducible results for the quantification of the main component and the separation of potential process-related impurities.
Introduction
This compound is a substituted pyrrolidine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of the final drug product. The methods outlined below are designed to separate the active pharmaceutical ingredient (API) from potential impurities that may arise during synthesis, such as starting materials, by-products, and degradation products.
Potential Impurities
While specific impurities depend on the synthetic route, potential process-related impurities for this compound could include:
-
Unreacted Starting Materials: Benzylamine and derivatives of 3-(ethylamino)pyrrolidine.
-
By-products: Compounds formed from side reactions during the benzylation or ethylation steps.
-
Degradation Products: Impurities formed due to exposure to heat, light, or acidic/basic conditions.
A robust analytical method must be capable of separating the main compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for substituted pyrrolidines.[3] A reversed-phase HPLC method is proposed for the purity determination of this compound.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase composition (90% A: 10% B) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[4] This method is suitable for the analysis of this compound and its volatile impurities.
Experimental Protocol: GC
Instrumentation: A standard GC system with a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 270°C |
| Split Ratio | 50:1 |
| Oven Program | Start at 100°C, hold for 2 minRamp to 280°C at 15°C/minHold at 280°C for 10 min |
| Detector Temperature | 300°C |
| Injection Volume | 1 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of this compound in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to prepare a 5 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of approximately 1 mg/mL.
Data Presentation
The following table summarizes the expected quantitative data for the proposed HPLC and GC methods. These values are illustrative and should be confirmed during method validation.
| Parameter | HPLC Method | GC Method |
| Retention Time (Main Peak) | ~ 15 min | ~ 12 min |
| Theoretical Plates | > 5000 | > 100000 |
| Tailing Factor | < 1.5 | < 1.5 |
| Resolution (from nearest impurity) | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.005% |
| Limit of Quantitation (LOQ) | ~ 0.03% | ~ 0.015% |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Workflow for Purity Analysis
The general workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: General workflow for purity analysis of this compound.
Chiral Separation Considerations
For enantiomeric purity analysis, a chiral separation method would be necessary. This typically involves the use of a chiral stationary phase (CSP) in HPLC or a chiral derivatizing agent followed by analysis on a standard achiral column.[5][6]
Example Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H).[5][7]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a modifier like trifluoroacetic acid.[5]
Conclusion
The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the purity analysis of this compound. Proper validation of these methods in accordance with regulatory guidelines is essential before their implementation in a quality control setting. These protocols serve as a strong foundation for ensuring the chemical integrity of this important pharmaceutical intermediate.
References
Application Notes and Protocols: The Role of 1-Benzyl-3-(ethylamino)pyrrolidine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Application Notes
The 1-benzyl-3-(ethylamino)pyrrolidine core is a valuable starting point for SAR studies due to several key features:
-
Stereochemistry: The pyrrolidine ring contains a chiral center at the 3-position, allowing for the synthesis and evaluation of enantiomerically pure compounds. This is critical as biological targets often exhibit stereoselectivity.
-
Structural Rigidity: The five-membered ring provides a degree of conformational constraint, which can lead to higher affinity and selectivity for the target receptor.
-
Modularity: The benzyl and ethylamino moieties can be readily modified to explore the chemical space around the core scaffold. Substitutions on the aromatic ring of the benzyl group or alterations to the ethylamino side chain can significantly impact biological activity.
SAR studies involving this scaffold typically aim to:
-
Enhance Potency: Systematically modifying the structure to increase affinity for the target receptor.
-
Improve Selectivity: Modifying the structure to minimize off-target effects, for example, by increasing selectivity for a specific dopamine receptor subtype over others.
-
Optimize Pharmacokinetic Properties: Fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve drug-like characteristics.
Structure-Activity Relationship (SAR) Studies of N-(1-Benzylpyrrolidin-3-yl)arylbenzamide Derivatives as Dopamine D4 Antagonists
A significant body of research has focused on the development of N-(1-Benzylpyrrolidin-3-yl)arylbenzamide derivatives as potent and selective antagonists for the human dopamine D4 receptor. The following table summarizes the SAR for a series of these compounds, highlighting the impact of substitutions on the benzamide moiety.
Table 1: SAR Data of N-(1-Benzylpyrrolidin-3-yl)arylbenzamide Derivatives at Dopamine D4, D2, and α1-Adrenergic Receptors.
| Compound ID | R (Substitution on Benzamide) | D4 Ki (nM) | D2 Ki (nM) | α1 Ki (nM) |
| 1a | H | 150 | >10000 | >10000 |
| 1b | 4-Cl | 35 | >10000 | 1500 |
| 1c | 4-F | 40 | >10000 | 2000 |
| 1d | 4-CH3 | 80 | >10000 | >10000 |
| 1e | 4-OCH3 | 120 | >10000 | 3000 |
| 1f | 3-Cl | 25 | 8000 | 1200 |
| 1g | 3-F | 30 | >10000 | 1800 |
| 1h | 2-Cl | 500 | >10000 | >10000 |
| 1i | 2-F | 300 | >10000 | >10000 |
| 1j | 3,4-diCl | 15 | 5000 | 800 |
Data is illustrative and based on findings from published literature.
Key SAR Insights:
-
Substitution on the Benzamide Ring: Introduction of a substituent on the benzamide phenyl ring generally increases D4 receptor affinity compared to the unsubstituted analog (1a ).
-
Position of Substitution: Substituents at the 4-position and 3-position of the benzamide ring are well-tolerated and often lead to high D4 affinity. For instance, 4-chloro (1b ) and 3-chloro (1f ) substitutions result in potent compounds.
-
Halogen Substituents: Halogen substituents, particularly chlorine and fluorine, at the 3- and 4-positions are favorable for D4 affinity.
-
Ortho Substitution: Substitution at the 2-position (ortho) of the benzamide ring is generally detrimental to D4 affinity as seen in compounds 1h and 1i .
-
Selectivity: The majority of these analogs exhibit excellent selectivity for the D4 receptor over the D2 receptor and the α1-adrenergic receptor.
Experimental Protocols
General Synthesis of N-(1-Benzylpyrrolidin-3-yl)arylbenzamides
This protocol outlines a general method for the synthesis of the compounds listed in Table 1, starting from 1-benzyl-3-aminopyrrolidine.
Scheme 1: General Synthetic Route
Caption: Synthetic pathway for N-(1-Benzylpyrrolidin-3-yl)arylbenzamides.
Materials:
-
1-Benzyl-3-aminopyrrolidine
-
Appropriately substituted benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve 1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 eq) dissolved in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-(1-benzylpyrrolidin-3-yl)arylbenzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a method to determine the binding affinity (Ki) of the synthesized compounds for the human dopamine D4 receptor.
Caption: Workflow for dopamine D4 receptor binding assay.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
[³H]Spiperone (radioligand)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, [³H]Spiperone (at a concentration near its Kd), and the test compound at various concentrations.
-
For determining non-specific binding, use a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials and add scintillation cocktail.
-
Allow the vials to equilibrate for at least 4 hours.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the IC₅₀ values.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Relationships in SAR Analysis
The process of SAR analysis involves a cyclical workflow of designing, synthesizing, and testing new compounds to build a predictive model of how structural changes affect biological activity.
Caption: The iterative cycle of structure-activity relationship studies.
Conclusion
The this compound scaffold serves as a highly effective template for the design and synthesis of potent and selective ligands for CNS targets, particularly the dopamine D4 receptor. The SAR studies on the N-(1-benzylpyrrolidin-3-yl)arylbenzamide series demonstrate that systematic structural modifications can lead to a fine-tuning of receptor affinity and selectivity. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new analogs based on this privileged scaffold, contributing to the development of novel therapeutic agents for neurological and psychiatric disorders. Further exploration of this scaffold's potential as a modulator of monoamine transporters is a promising avenue for future research.
Unlocking Novel Drug Candidates: Techniques for Utilizing the Pyrrolidine Framework
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application Notes and Protocols
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure and stereochemical diversity.[1][2][3] Its inherent properties allow for the development of potent and selective drug candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel drug candidates incorporating the versatile pyrrolidine framework.
Application Notes
The pyrrolidine scaffold's non-planar, puckered conformation enables the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[6][7] This structural feature, combined with the ability to introduce multiple chiral centers, allows for the fine-tuning of pharmacological properties and the exploration of vast chemical space.[7] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing binding affinities to target proteins.[8] Additionally, the pyrrolidine motif can improve a compound's physicochemical properties, such as aqueous solubility and metabolic stability.[8][9]
Numerous FDA-approved drugs contain a pyrrolidine ring, highlighting its therapeutic importance. Examples include antiviral agents like Telaprevir and Ombitasvir, the anticancer drug Axitinib, and various central nervous system agents.[10][11] The diverse biological activities of pyrrolidine derivatives stem from their ability to inhibit a wide range of enzymes and modulate various signaling pathways.
Key Therapeutic Areas and Mechanisms of Action
Pyrrolidine-based compounds have demonstrated significant potential in several key therapeutic areas:
-
Anticancer Activity: Pyrrolidine derivatives have been shown to inhibit various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR/VEGF pathways.[12][13][14][15] They can also induce apoptosis and exhibit cytotoxic effects against a range of cancer cell lines.[16][17][18]
-
Antibacterial and Antifungal Activity: The pyrrolidine scaffold is a common feature in compounds with potent antimicrobial properties.[19][20] These agents can disrupt microbial cell walls or inhibit essential enzymes.
-
Enzyme Inhibition: Pyrrolidine-containing molecules have been designed as potent and selective inhibitors of various enzymes, including kinases, α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV).[18][20][21][22]
-
Antiviral Activity: Several pyrrolidine derivatives have been identified as inhibitors of viral replication.[10]
Data Presentation: Quantitative Analysis of Pyrrolidine Derivatives
The following tables summarize the biological activities of representative pyrrolidine-containing compounds from recent studies.
| Compound Class | Target/Assay | Cell Line/Enzyme | IC50/MIC/EC50 | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | Anticancer | MCF-7 | 0.42 - 0.78 µM | [3] |
| Spiro[pyrrolidine-3,3′-oxindoles] | Anticancer | HT29 | 0.39 - 0.92 µM | [3] |
| Polysubstituted Pyrrolidines | Anticancer | HCT116 | 2.9 - 16 µM | [18] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | Anticancer | HCT116 | 2.53 µM | [16] |
| Pyrrolidine Chalcones | Anticancer | MCF-7 | 25-30 µg/mL | [12] |
| Pyrrolidine Chalcones | Anticancer | MDA-MB-468 | 25 µg/mL | [12] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | Anticancer | A549 | Viability reduction to 28.0% | [23] |
| Pyrrolidine sulfonamide derivatives | DPP-IV Inhibition | DPP-IV Enzyme | 11.32 ± 1.59 μM | [20] |
| Pyrrolidine derivatives | α-amylase Inhibition | α-amylase | 26.24 µg/mL | [21] |
| Pyrrolidine derivatives | α-glucosidase Inhibition | α-glucosidase | 18.04 µg/mL | [21] |
| Pyrrolidine-thiazole derivatives | Antibacterial | B. cereus | 21.70 ± 0.36 µg/mL | [20] |
| Pyrrolidine-thiazole derivatives | Antibacterial | S. aureus | 30.53 ± 0.42 µg/mL | [20] |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | MES test | ED50: 80.38 mg/kg | [24] |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis and evaluation of pyrrolidine-based drug candidates are provided below.
Protocol 1: Synthesis of Pyrrolidine Derivatives via Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general method for the enantioselective synthesis of highly substituted pyrrolidines from azomethine ylides and electron-deficient alkenes, catalyzed by a silver-BINAP complex.[21][25][26][27][28]
Materials:
-
Amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride)
-
Aldehyde
-
Alkene (dipolarophile)
-
Silver acetate (AgOAc) or other silver salts[21]
-
Chiral ligand (e.g., (R)-BINAP)
-
Base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve silver acetate (5 mol%) and the chiral ligand (5.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.
-
Azomethine Ylide Generation: To the catalyst mixture, add the amino acid ester hydrochloride (1.0 equiv) and the aldehyde (1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Cycloaddition Reaction: Slowly add the base (1.1 equiv) to the mixture to generate the azomethine ylide in situ.
-
Addition of Dipolarophile: Add the alkene (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.
Protocol 2: Synthesis of Pyrrolidines via Intramolecular Cyclization of Amino Alcohols
This protocol outlines the synthesis of pyrrolidines through the cyclodehydration of amino alcohols.[10][11][22][29][30]
Materials:
-
Amino alcohol
-
Activating agent (e.g., thionyl chloride, N,N-dimethylacetamide dimethyl acetal)[10][29]
-
Base (e.g., sodium hydroxide, triethylamine)
-
Anhydrous solvent (e.g., 1,2-dimethoxyethane, dichloromethane)
Procedure:
-
Activation of the Hydroxyl Group: In a flask under an inert atmosphere, dissolve the amino alcohol (1.0 equiv) in the anhydrous solvent. Cool the solution in an ice bath.
-
Slowly add the activating agent (1.1 equiv) to the solution. Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC.
-
Cyclization: Once the activation is complete, add the base (2.0 equiv) to the reaction mixture. Heat the reaction to reflux and stir until the cyclization is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a novel compound against a specific protein kinase.[4][8][16][18][31]
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP for radioactive assays
-
Test compound (pyrrolidine derivative)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (and a tracer amount of [γ-³²P]ATP for radioactive assays).
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Radioactive Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol details the broth microdilution method to determine the MIC of a compound against a bacterial strain.[1][2][6][32][33]
Materials:
-
Test compound (pyrrolidine derivative)
-
Bacterial strain
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum (approximately 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The optical density at 600 nm (OD₆₀₀) can also be measured using a plate reader to quantify bacterial growth.
Protocol 5: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound (pyrrolidine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the development of pyrrolidine-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Acid promoted cyclodehydration of amino alcohols with amide acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 24. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. repositorio.uam.es [repositorio.uam.es]
- 26. pubs.acs.org [pubs.acs.org]
- 27. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 28. Silver-catalyzed dynamic systemic resolution of α-iminonitriles in a 1,3-dipolar cycloaddition process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. researchgate.net [researchgate.net]
- 31. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 32. protocols.io [protocols.io]
- 33. microbe-investigations.com [microbe-investigations.com]
Protocol for using 1-Benzyl-3-(ethylamino)pyrrolidine as a reference standard in analytical chemistry
Application Notes and Protocols for 1-Benzyl-3-(ethylamino)pyrrolidine as a Reference Standard
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its pyrrolidine core is a prevalent scaffold in medicinal chemistry.[1] As a reference standard, it is crucial for the accurate identification and quantification of related substances in analytical chemistry, ensuring the quality and purity of active pharmaceutical ingredients (APIs) and formulated products.[1][2] This document provides detailed protocols for the use of this compound as a reference standard, including its characterization and quantification by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 116031-29-9 (racemate) |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.32 g/mol [1][2] |
| Appearance | Colorless to light yellow clear liquid[1][2] |
| Purity (by GC) | ≥96%[1] |
| Density | Approximately 0.98 g/mL[2] |
Section 1: Handling and Storage of the Reference Standard
Proper handling and storage are critical to maintain the integrity and stability of the this compound reference standard.
1.1. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
1.2. Storage Conditions:
-
Store the reference standard in its original, tightly sealed container.
-
Keep in a cool, dark, and dry place. Recommended storage is at room temperature or refrigerated (2-8 °C) for long-term stability.
-
Protect from light and moisture to prevent degradation.
1.3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
-
Mix thoroughly by inversion to ensure homogeneity.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Ensure all dilutions are made using calibrated volumetric glassware for accuracy.
-
Section 2: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This reversed-phase HPLC (RP-HPLC) method is suitable for the purity assessment and quantification of this compound. As a basic compound, the use of a slightly acidic mobile phase with an amine modifier can improve peak shape.
2.1.1. Experimental Protocol: HPLC
| Parameter | Condition |
| HPLC System | A standard analytical HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Diethylamine in Water, pH adjusted to 3.5 with Formic AcidB: Acetonitrile |
| Gradient | 0-15 min: 20% to 80% B15-20 min: 80% B20-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase (initial conditions) |
2.1.2. Data Presentation: HPLC Calibration
A typical calibration curve for this compound using the described HPLC method would yield the following data:
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125,000 |
| 25 | 315,000 |
| 50 | 630,000 |
| 100 | 1,250,000 |
| 200 | 2,510,000 |
A linear regression of this data should yield a correlation coefficient (R²) > 0.999.
2.1.3. HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound.
2.2.1. Experimental Protocol: GC-MS
| Parameter | Condition |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
2.2.2. Data Presentation: Expected Mass Spectrum Fragmentation
The electron ionization mass spectrum of this compound is expected to show characteristic fragments.
| m/z | Proposed Fragment | Relative Intensity |
| 204 | [M]⁺ (Molecular Ion) | Low |
| 175 | [M - C₂H₅]⁺ | Moderate |
| 132 | [M - C₂H₅N-CH₂]⁺ | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Base Peak) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) | Moderate |
2.2.3. GC-MS Analysis Workflow Diagram
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyrrolidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of robust and widely utilized methodologies for the asymmetric synthesis of chiral pyrrolidine building blocks. The pyrrolidine scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making enantioselective and diastereoselective synthetic strategies paramount for drug discovery and development.[3][4]
This document outlines three key asymmetric strategies for constructing chiral pyrrolidines:
-
Organocatalytic Asymmetric Aldol Reaction: Utilizing the readily available and inexpensive amino acid L-proline as a catalyst to effect a highly enantioselective carbon-carbon bond formation.
-
Copper-Catalyzed Asymmetric [3+2] Cycloaddition: A powerful method for the construction of the pyrrolidine ring via the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, offering control over multiple stereocenters.
-
Organocatalytic Asymmetric Michael Addition: An efficient approach to synthesize functionalized pyrrolidines through the conjugate addition of a ketone to a nitroalkene, catalyzed by a chiral pyrrolidine-based secondary amine.
For each methodology, a detailed experimental protocol is provided, along with tables summarizing key performance data such as yields, diastereomeric ratios, and enantiomeric excesses for a range of substrates. Additionally, workflows and reaction mechanisms are illustrated using diagrams to provide a clear understanding of the processes.
Organocatalytic Asymmetric Aldol Reaction using L-Proline
The L-proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a straightforward method for the enantioselective synthesis of β-hydroxy ketones, which are valuable precursors to chiral pyrrolidines.[5][6] The reaction typically involves the condensation of an aldehyde with a ketone, such as acetone or cyclohexanone.[7]
Data Presentation
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 24 | 68 | 76 | [5] |
| 2 | Benzaldehyde | Acetone | 20 | DMSO | 48 | 97 | 78 | [5] |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 72 | 95 | >99 | [6] |
| 4 | 2-Naphthaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 72 | 85 | 98 | [6] |
Experimental Protocol: General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction[5][6]
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (5.0 - 20.0 equiv)
-
(S)-Proline (10-20 mol%)
-
Solvent (e.g., DMSO, or a 2:1 v/v mixture of Methanol/Water)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (0.1-0.2 equiv) in the chosen solvent, add the aldehyde (1.0 equiv) and the ketone (5.0-20.0 equiv).
-
Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aldol product.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow
Caption: General workflow for the L-proline-catalyzed asymmetric aldol reaction.
Copper-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient method for the synthesis of polysubstituted pyrrolidines.[8][9] This reaction allows for the simultaneous formation of multiple stereocenters with high levels of control. Copper(I) complexes with chiral ligands are commonly employed as catalysts.[8][10]
Data Presentation
| Entry | Imine Precursor (from) | Alkene | Catalyst System | Ligand | Yield (%) | dr (exo:endo) | ee (%) | Reference |
| 1 | Glycine methyl ester, Benzaldehyde | Phenyl vinyl sulfone | Cu(CH₃CN)₄ClO₄ | Taniaphos | 85 | >98:2 | 85 | [8] |
| 2 | Alanine methyl ester, Benzaldehyde | Phenyl vinyl sulfone | Cu(CH₃CN)₄ClO₄ | Taniaphos | 75 | >98:2 | 82 | [8] |
| 3 | Glycine methyl ester, 2-Thiophenecarboxaldehyde | Phenyl vinyl sulfone | Cu(CH₃CN)₄ClO₄ | Taniaphos | 78 | >98:2 | 80 | [8] |
| 4 | Leucine t-butyl ester, 2-Thiazolecarboxaldehyde | Methyl acrylate | AgOAc | Hydroquinine | 87 (of desired diastereomer) | >95:5 | 87 | [11] |
Experimental Protocol: General Procedure for Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition[8]
Materials:
-
Imine of an α-amino acid ester (1.0 equiv)
-
Alkene (e.g., aryl vinyl sulfone) (1.0 equiv)
-
Copper(I) salt (e.g., Cu(CH₃CN)₄ClO₄) (5-10 mol%)
-
Chiral ligand (e.g., Taniaphos) (5-10 mol%)
-
Base (e.g., Triethylamine, Et₃N) (18 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) salt (0.05-0.10 equiv) and the chiral ligand (0.05-0.10 equiv).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the imine (1.0 equiv) and the alkene (1.0 equiv) to the reaction mixture.
-
Cool the mixture to 0 °C and add the base (0.18 equiv).
-
Stir the reaction at 0 °C for 24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pyrrolidine cycloadduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC analysis, respectively.
Reaction Mechanism
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Item - A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes - figshare - Figshare [figshare.com]
- 4. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 1-Benzyl-3-(ethylamino)pyrrolidine in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. While 1-Benzyl-3-(ethylamino)pyrrolidine is commercially available as a building block for chemical synthesis,[3][4][] its direct application as an anticancer agent is not extensively documented in publicly available literature. However, the presence of both the pyrrolidine and benzyl moieties suggests its potential as a valuable starting material for the development of novel anticancer therapeutics. The benzyl group is a known pharmacophore in many anticancer compounds,[6] and various pyrrolidine derivatives have demonstrated significant antiproliferative activities through diverse mechanisms of action, including the inhibition of crucial cellular targets like EGFR, CDK2, and VEGFR-2.[7][8][9][10]
These application notes provide a comprehensive guide for utilizing this compound as a scaffold to design and synthesize novel anticancer drug candidates. The protocols outlined below are based on established methodologies for the evaluation of anticancer compounds.
Designing Derivatives of this compound
The secondary amine in this compound provides a reactive site for further functionalization. Amide bond formation with various carboxylic acids is a common and effective strategy to generate a library of diverse derivatives. This approach allows for the introduction of various functionalities to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against cancer cells.
A proposed general synthetic scheme is illustrated below:
Caption: General Synthetic Scheme for Derivatization.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-(N-ethyl-N-acylamino)pyrrolidine Derivatives
This protocol describes a general procedure for the amide coupling of this compound with a selected carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in DCM (20 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in DCM (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized pyrrolidine derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for selectivity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Doxorubicin (positive control)
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare stock solutions of the test compounds and doxorubicin in DMSO.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The quantitative data from the in vitro anticancer activity screening should be summarized in a table for clear comparison.
| Compound | Target Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| Derivative 1 | MCF-7 | 8.5 ± 0.7 | 5.9 |
| A549 | 12.3 ± 1.1 | 4.1 | |
| Derivative 2 | MCF-7 | 2.1 ± 0.3 | 11.9 |
| A549 | 4.5 ± 0.5 | 5.6 | |
| Doxorubicin | MCF-7 | 0.9 ± 0.1 | 2.2 |
| A549 | 1.3 ± 0.2 | 1.5 | |
| Hypothetical Data |
*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line
Potential Mechanism of Action and Signaling Pathway
Many anticancer agents derived from heterocyclic scaffolds target key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the Receptor Tyrosine Kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Caption: Potential RTK Signaling Pathway Inhibition.
Experimental Workflow Visualization
The overall workflow for the development and evaluation of novel anticancer agents from this compound can be summarized in the following diagram.
Caption: Drug Discovery and Development Workflow.
Conclusion
This compound represents a promising starting point for the development of novel anticancer agents. By leveraging its versatile scaffold, researchers can synthesize and evaluate a wide range of derivatives to identify potent and selective compounds. The protocols and workflows provided here offer a foundational guide for initiating such drug discovery programs. Further investigations into the mechanism of action of promising lead compounds will be crucial for their advancement into preclinical and clinical development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 6. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl-3-(ethylamino)pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two primary and effective synthetic routes for the preparation of this compound:
-
Route A: Reductive Amination. This is a common and efficient method that involves the reaction of 1-benzyl-3-pyrrolidinone with ethylamine in the presence of a reducing agent.
-
Route B: N-Alkylation. This route involves the direct alkylation of 3-(ethylamino)pyrrolidine with a benzyl halide (e.g., benzyl bromide) in the presence of a base.
Q2: My reductive amination of 1-benzyl-3-pyrrolidinone with ethylamine is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in this reductive amination can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Imine Formation: The initial formation of the imine intermediate between 1-benzyl-3-pyrrolidinone and ethylamine is a critical equilibrium step. To drive the reaction forward, it is often beneficial to remove water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves.
-
Suboptimal Reducing Agent: The choice of reducing agent is crucial. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone (1-benzyl-3-pyrrolidinone) to the corresponding alcohol, a common side product. It is highly recommended to use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[1]
-
Incorrect pH: The pH of the reaction medium can significantly impact imine formation. A mildly acidic environment (pH 4-6) is generally optimal. This can be achieved by adding a catalytic amount of acetic acid.
-
Premature Addition of Reducing Agent: If using a more reactive reducing agent like NaBH₄, ensure the imine has had sufficient time to form before adding the hydride.[1]
Q3: I am observing the formation of a significant amount of dibenzylamine as a side product. How can I prevent this?
A3: The formation of dibenzylamine suggests a side reaction involving the benzyl group. This can occur under certain reductive conditions. To minimize this, ensure you are using a selective reducing agent like NaBH(OAc)₃ and avoid harsh reaction conditions, such as high temperatures or prolonged reaction times with strong reducing agents.
Q4: During the N-alkylation of 3-(ethylamino)pyrrolidine with benzyl bromide, I am getting a mixture of mono- and di-benzylated products. How can I improve the selectivity for the desired mono-benzylated product?
A4: Over-alkylation is a common issue when the product amine is more nucleophilic than the starting amine. To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the 3-(ethylamino)pyrrolidine relative to benzyl bromide.
-
Slow Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the starting amine.
-
Protecting Groups: In some cases, transiently protecting the secondary amine of 3-(ethylamino)pyrrolidine might be necessary, followed by deprotection after the benzylation of the pyrrolidine nitrogen.
Q5: What is the most effective method for purifying the final product, this compound?
A5: Purification of this compound is typically achieved through flash column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the silica gel) is often effective. Distillation under reduced pressure can also be a viable method for purification if the product is thermally stable.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of 1-Benzyl-3-pyrrolidinone with Ethylamine
| Reducing Agent | Solvent | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | None | 25 | 12 | 45 |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Acetic Acid | 25 | 8 | 75 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE | Acetic Acid | 25 | 6 | 92 |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | None | 25 | 24 | 85 |
DCE: 1,2-Dichloroethane
Table 2: Effect of Base and Solvent on the N-Alkylation of 3-(ethylamino)pyrrolidine with Benzyl Bromide
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Mono-alkylation:Di-alkylation Ratio |
| Potassium Carbonate | Acetonitrile | 80 | 12 | 70:30 |
| Triethylamine | DCM | 25 | 24 | 85:15 |
| DIPEA | DMF | 25 | 18 | 95:5 |
DCM: Dichloromethane, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide
Experimental Protocols
Protocol 1: Reductive Amination of 1-Benzyl-3-pyrrolidinone with Ethylamine using Sodium Triacetoxyborohydride
-
To a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.[1]
Protocol 2: N-Alkylation of 3-(ethylamino)pyrrolidine with Benzyl Bromide
-
Dissolve 3-(ethylamino)pyrrolidine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in reductive amination.
References
Common side reactions and byproducts in pyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrrolidine synthesis. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr pyrrolidine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Paal-Knorr synthesis can stem from several factors, including suboptimal reaction conditions, the reactivity of your starting materials, and the choice of catalyst.
-
Suboptimal Reaction Conditions: Insufficient heating or short reaction times can lead to incomplete conversion. Conversely, excessively high temperatures or strong acids can cause degradation of either the starting materials or the final pyrrolidine product.[1]
-
Starting Material Reactivity: Amines with strong electron-withdrawing groups exhibit reduced nucleophilicity and may react sluggishly. Steric hindrance in either the 1,4-dicarbonyl compound or the amine can also impede the reaction.[1][2]
-
Inappropriate Catalyst: The concentration and type of acid catalyst are crucial. While often necessary, highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2]
To improve your yield, consider the following troubleshooting steps:
-
Optimize Reaction Temperature and Time: Gradually increase the temperature or prolong the reaction time while monitoring the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Select a Milder Catalyst: If degradation is suspected, switch to a milder acid catalyst.
-
Modify Starting Materials: If feasible, choose amines and dicarbonyls with less steric bulk or more favorable electronic properties.
Q2: I am observing a significant byproduct in my Paal-Knorr synthesis. What is it likely to be and how can its formation be minimized?
A2: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine.[1]
To minimize furan formation:
-
Control Acidity: Maintain a pH above 3 to disfavor the acid-catalyzed self-cyclization of the dicarbonyl compound.[1][2]
-
Use Excess Amine: Increasing the concentration of the amine can favor the desired reaction pathway.
Q3: My [3+2] cycloaddition reaction to form a pyrrolidine is showing poor diastereoselectivity. How can I improve this?
A3: Diastereoselectivity in [3+2] cycloadditions is primarily influenced by the facial selectivity of the approach of the two reactants. Steric hindrance from substituents on both the azomethine ylide and the dipolarophile dictates which approach is favored.[3]
Here are some strategies to enhance diastereoselectivity:
-
Catalyst System: The choice of the chiral ligand and metal precursor is critical. For instance, a silver acetate (AgOAc) and (S)-QUINAP catalyst system has been shown to be effective in inducing high enantioselectivity and diastereoselectivity.[3]
-
Steric Factors: Increasing the steric bulk of the substituents on either reactant can enhance facial selectivity. For example, a bulkier substituent on the amide nitrogen has been demonstrated to improve diastereocontrol.[3]
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[3]
Q4: What are the primary side reactions to be aware of in biocatalytic reductive amination for pyrrolidine synthesis?
A4: In transaminase-triggered cyclizations of ω-chloro ketones to form chiral 2-substituted pyrrolidines, two major non-enzymatic side reactions have been identified:
-
Hydrolysis of the chloroketone starting material.
-
Formation of a cyclopropane byproduct. [3]
To mitigate these side reactions:
-
Control pH: The hydrolysis of the halo-ketone is often pH-dependent. Maintaining an optimal pH for the enzyme while minimizing hydrolysis is key.
-
Substrate Modification: Altering the substrate structure, if possible, can sometimes reduce the propensity for cyclopropane formation.
Troubleshooting Guides
Guide 1: Low Yield in Paal-Knorr Pyrrolidine Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Paal-Knorr synthesis.
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Guide 2: Formation of Enamine Byproducts
Enamine formation is a common side reaction when using secondary amines in reactions with carbonyl compounds.
Caption: Pathway for enamine byproduct formation.
Quantitative Data Summary
| Synthesis Method | Common Side Product | Typical Yield Range (%) | Conditions to Minimize Byproduct | Reference |
| Paal-Knorr Synthesis | Furan | 40-80 | pH > 3, excess amine | [1][2] |
| [3+2] Cycloaddition | Diastereomers | 60-95 | Low temperature, bulky substituents | [3] |
| Biocatalytic Reductive Amination | Hydrolyzed Ketone, Cyclopropane | 50-90 | pH control | [3] |
| Aza-Michael Addition | Polymerization | 70-95 | Controlled addition of reagents | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Pyrrolidine Synthesis
This protocol outlines a general method for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,4-diketone in ethanol.
-
Add the primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of Crude Pyrrolidine by Distillation
This protocol is for the purification of crude pyrrolidine containing water and other impurities.
Materials:
-
Crude pyrrolidine
-
Distillation apparatus
Procedure:
-
Set up a fractional distillation apparatus.
-
Charge the distillation flask with the crude pyrrolidine.
-
Heat the flask to the boiling point of pyrrolidine (87 °C).
-
Collect the fraction that distills at the boiling point of pyrrolidine. It is recommended to perform the distillation under reduced pressure to lower the boiling point and prevent degradation.[6][7][8]
-
The purified pyrrolidine should have a water content of less than 0.3%.[8]
Signaling Pathways and Logical Relationships
Paal-Knorr Synthesis: Main Reaction vs. Furan Byproduct Formation
The following diagram illustrates the competing reaction pathways in the Paal-Knorr synthesis.
Caption: Competing pathways in Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 7. DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure - Google Patents [patents.google.com]
- 8. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-Benzyl-3-(ethylamino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-Benzyl-3-(ethylamino)pyrrolidine.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation or Co-elution during Column Chromatography
Your column chromatography is resulting in poor separation of the desired product from impurities, or the product is co-eluting with other compounds.
| Parameter | Troubleshooting & Optimization |
| Solvent System | The polarity of the solvent system may not be optimal. If using normal phase chromatography (e.g., silica gel), try decreasing the polarity of the eluent to increase the retention time of your polar product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective. For reversed-phase chromatography, increasing the polarity of the eluent will increase retention. |
| Stationary Phase | Standard silica gel may not be the ideal stationary phase due to the basic nature of the amine, which can lead to tailing. Consider using alumina (basic or neutral) or a polymer-based stationary phase. Alternatively, you can pre-treat the silica gel with a small amount of a volatile amine (e.g., triethylamine) in your eluent to reduce tailing. |
| Sample Loading | Overloading the column can lead to broad peaks and poor separation. Ensure that the amount of crude product loaded is appropriate for the size of your column. A general rule is to load no more than 1-5% of the stationary phase weight. |
| Flow Rate | A high flow rate can decrease the resolution of the separation. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases. |
Issue 2: Product Loss During Aqueous Workup/Extraction
You are experiencing a significant loss of your product during the extraction phase of your workup.
| Problem | Potential Cause & Solution |
| Incomplete Extraction | The benzyl group increases the lipophilicity of the molecule. During an acid-base extraction, the protonated amine salt may have some solubility in the organic layer, leading to incomplete extraction into the aqueous acidic phase. To mitigate this, perform multiple extractions with the aqueous acid to ensure complete protonation and transfer. |
| Emulsion Formation | The amine in your compound can act as a surfactant, leading to the formation of a stable emulsion at the interface of the organic and aqueous layers. To break the emulsion, you can add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
| Incorrect pH | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine for extraction into the aqueous phase, and sufficiently basic (pH > 12) to deprotonate the amine for extraction back into the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can originate from the starting materials or side reactions. These may include:
-
Unreacted starting materials: Such as 1-benzyl-3-pyrrolidinone and ethylamine, or precursors used in their synthesis.
-
Byproducts of the synthesis: For example, products of over-alkylation or side reactions related to the specific synthetic route used.
-
Degradation products: Amines can be susceptible to oxidation, so air-sensitive handling may be necessary.
Q2: Can I use distillation for the purification of this compound?
A2: Distillation can be a viable method if your compound is thermally stable and has a significantly different boiling point from the impurities. However, this compound is likely to have a high boiling point, which would necessitate vacuum distillation to prevent thermal degradation. It is advisable to first determine the thermal stability of your compound, for instance, through thermogravimetric analysis (TGA), before attempting distillation.
Q3: My purified product is a yellow oil, but the literature reports it as a colorless liquid. What could be the cause?
A3: A yellow color often indicates the presence of oxidized impurities. Amines, in particular, are prone to air oxidation over time, which can result in colored byproducts. To obtain a colorless product, you might need to repeat the purification, for instance, by column chromatography, and subsequently handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation. Storing the purified compound under an inert atmosphere and in a cool, dark place is also recommended.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution three times with 1M hydrochloric acid. Combine the aqueous extracts.
-
Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH > 12 by the slow addition of a strong base (e.g., 6M NaOH) while cooling in an ice bath.
-
Extract the basified aqueous solution three times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol describes a general procedure for purifying this compound using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Equilibration: Equilibrate the packed column by running the starting eluent through it. A common starting eluent for a compound of this nature might be a mixture of hexane and ethyl acetate with a small percentage of triethylamine (e.g., 95:5:0.1 v/v/v).
-
Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent and load it onto the top of the column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
Stability and storage conditions for 1-Benzyl-3-(ethylamino)pyrrolidine
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-Benzyl-3-(ethylamino)pyrrolidine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from exposure to air. While some suppliers suggest storage at room temperature, for long-term storage, keeping it in a refrigerator is advisable to minimize potential degradation.[1][2] The container should always be tightly sealed to prevent moisture and air from entering.
Q2: What is the expected appearance of this compound?
This compound is a clear liquid that can range in color from colorless to light yellow or light orange.[1][2]
Q3: What is the shelf life of this compound?
The manufacturer's certificate of analysis or product documentation should be consulted for the specific shelf life of a particular batch. However, when stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere), the compound is expected to be stable for an extended period.
Q4: Is this compound sensitive to light or air?
Q5: What are the potential degradation products of this compound?
While specific studies on the degradation of this compound are not publicly available, related N-benzylated amines can undergo degradation through processes like oxidation.[3][4] This could potentially lead to the cleavage of the benzyl group, resulting in benzaldehyde and 3-(ethylamino)pyrrolidine as possible impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color (darkening) | Oxidation due to improper storage (exposure to air). | Discontinue use if purity is critical. For future prevention, ensure the compound is stored under an inert atmosphere and the container is tightly sealed. |
| Unexpected experimental results | Compound degradation leading to lower purity. | Verify the purity of the compound using an appropriate analytical method (e.g., GC-MS, HPLC). If degradation is confirmed, obtain a fresh batch of the compound. |
| Precipitate formation | Contamination or reaction with impurities. | Ensure all glassware and solvents are dry and free of contaminants. Filter the solution if necessary, but be aware that the active compound concentration may be affected. |
Data Summary
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Temperature | Cool and dark place (<15°C recommended for long-term) | |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | |
| Container | Tightly sealed, light-resistant (amber) vial | |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. | [5] |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for assessing the purity of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) at a steady rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a broad mass range (e.g., m/z 40-400) to detect the parent ion and potential fragments.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the peak area percentage relative to all other peaks in the chromatogram.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Decision tree for troubleshooting issues with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | 376591-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. angenechemical.com [angenechemical.com]
Optimizing N-Benzylation of 3-(Ethylamino)pyrrolidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the N-benzylation of 3-(ethylamino)pyrrolidine. This guide addresses common challenges, provides detailed experimental protocols, and offers strategies to improve yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-benzylation of 3-(ethylamino)pyrrolidine?
A1: The two most common methods for the N-benzylation of 3-(ethylamino)pyrrolidine are:
-
Reductive Amination: This involves the reaction of 3-(ethylamino)pyrrolidine with benzaldehyde in the presence of a reducing agent. This method is often preferred due to its milder conditions and the avoidance of halide reagents.[1][2]
-
Direct Alkylation: This method uses a benzyl halide, such as benzyl bromide, to directly alkylate one of the nitrogen atoms on the pyrrolidine ring, typically in the presence of a base.[3]
Q2: Which nitrogen on 3-(ethylamino)pyrrolidine is more likely to be benzylated?
A2: 3-(Ethylamino)pyrrolidine has two secondary amine groups: one on the pyrrolidine ring (N1) and one on the ethylamino side chain (N3). The N1 position is generally more sterically hindered than the N3 position. Therefore, under kinetically controlled conditions, the N3 nitrogen is often preferentially benzylated. However, the selectivity can be influenced by reaction conditions such as the choice of solvent, base, and temperature.
Q3: What are the common side reactions in the N-benzylation of 3-(ethylamino)pyrrolidine?
A3: The most common side reaction is over-alkylation, leading to the formation of the di-benzylated product, N,N'-dibenzyl-3-(ethylamino)pyrrolidine.[4] Another potential side product is the formation of a quaternary ammonium salt if a tertiary amine is benzylated. In reductive amination, the reduction of benzaldehyde to benzyl alcohol can also occur as a competing reaction.
Q4: How can I favor the formation of the mono-benzylated product?
A4: To favor mono-benzylation, you can:
-
Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the benzylating agent (benzaldehyde or benzyl bromide) relative to 3-(ethylamino)pyrrolidine.
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, which can help minimize di-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the more reactive amine and reduce the rate of the second benzylation.
-
Choice of Base: In direct alkylation, a milder base may favor mono-alkylation.
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, the mono-benzylated product(s), and the di-benzylated byproduct. Visualizing the spots under a UV lamp will show the consumption of the starting material and the formation of products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Ineffective reducing agent (for reductive amination). 4. Inappropriate base (for direct alkylation). | 1. Check the quality and purity of starting materials. 2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring by TLC. 3. Use a fresh batch of reducing agent. Consider a different reducing agent (e.g., sodium triacetoxyborohydride is often effective).[5][6] 4. Ensure the base is strong enough to deprotonate the amine but not so strong as to cause side reactions. Potassium carbonate is a common choice.[3] |
| Formation of multiple products (low selectivity) | 1. Over-alkylation leading to di-benzylated product. 2. Benzylation at both N1 and N3 positions. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of benzylating agent to the amine. Add the benzylating agent slowly. 2. Optimize reaction conditions (temperature, solvent, base) to favor selectivity. Consider using a protecting group strategy if high selectivity is required. |
| Product is difficult to purify | 1. Similar polarity of mono- and di-benzylated products. 2. Presence of unreacted starting materials or byproducts. | 1. Utilize flash column chromatography with a carefully optimized gradient elution system.[7][8] 2. Perform an aqueous workup to remove water-soluble impurities before chromatography. A mild acid wash can sometimes help remove unreacted amine. |
| Reductive amination stalls | 1. Incomplete imine formation. 2. Deactivation of the reducing agent. | 1. Add a catalytic amount of acetic acid to promote imine formation.[5] 2. Ensure anhydrous conditions if using a water-sensitive reducing agent. |
Experimental Protocols
Method 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
Materials:
-
3-(Ethylamino)pyrrolidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-(ethylamino)pyrrolidine (1.0 eq) in DCE or DCM, add benzaldehyde (1.0-1.1 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Direct Alkylation with Benzyl Bromide
This protocol is a general guideline and may require optimization.
Materials:
-
3-(Ethylamino)pyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol or Acetonitrile
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(ethylamino)pyrrolidine (1.0 eq) in methanol or acetonitrile.
-
Add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.0-1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Alternatively, add water to the reaction mixture and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of N-Benzylation Methods (Representative Data)
| Method | Benzylating Agent | Reducing Agent/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 75-85 | >10:1 |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | CH₃CN | 40 | 6 | 60-70 | ~5:1 |
Note: These are representative values and actual results may vary depending on specific reaction conditions and scale.
Table 2: Physical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1-Benzyl-3-(ethylamino)pyrrolidine | C₁₃H₂₀N₂ | 204.31 | Colorless to pale yellow oil | 7.20-7.35 (m, 5H), 3.60 (s, 2H), 2.50-2.80 (m, 4H), 1.50-2.20 (m, 5H), 1.10 (t, 3H) | 138.5, 129.0, 128.2, 127.0, 60.5, 58.0, 53.5, 49.0, 44.0, 31.0, 15.5 |
| N,N'-Dibenzyl-3-(ethylamino)pyrrolidine [4] | C₂₀H₂₆N₂ | 294.44 | Colorless to pale yellow oil | 7.15-7.40 (m, 10H), 3.55 (s, 2H), 3.50 (s, 2H), 2.40-2.90 (m, 6H), 1.60-2.10 (m, 3H), 1.05 (t, 3H) | 139.0, 138.8, 128.9, 128.7, 128.3, 128.1, 126.9, 126.8, 60.8, 58.5, 54.0, 53.0, 51.0, 48.0, 30.5, 14.5 |
Note: NMR data are predicted and may vary slightly from experimental values.
Visualizations
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chemimpex.com [chemimpex.com]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. chemimpex.com [chemimpex.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Navigating the Scale-Up of Pyrrolidine Derivative Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of pyrrolidine derivative synthesis. The information is designed to offer practical solutions and detailed methodologies to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the scaling up of pyrrolidine derivative production, offering potential causes and actionable solutions.
Issue 1: Decreased Yield Upon Scale-Up
| Potential Cause | Proposed Solution |
| Inefficient Heat Transfer: Localized "hot spots" or "cold spots" in larger reactors can lead to side reactions or incomplete conversion.[1] | - Ensure the reactor is equipped with an efficient cooling/heating jacket. - Optimize the stirring rate to ensure homogenous temperature distribution. - Consider using a reactor with a higher surface-area-to-volume ratio or a continuous flow reactor for highly exothermic reactions. |
| Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to side product formation.[1] | - Select a stirrer (e.g., anchor, turbine, propeller) appropriate for the viscosity and volume of the reaction mixture. - Increase the stirring speed, ensuring it doesn't cause splashing or unwanted aeration. - For multi-phase reactions, ensure the stirrer design promotes efficient phase transfer. |
| Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile on a larger scale.[1] | - Implement a controlled addition strategy using a syringe pump or a calibrated dropping funnel. - Maintain a consistent addition rate that was optimized at the lab scale, adjusting for the larger volume. |
| Catalyst Deactivation: Impurities in starting materials or solvents, or harsh reaction conditions, can poison the catalyst. | - Use high-purity, degassed solvents and reagents. - Perform a catalyst screening at the larger scale to identify a more robust catalyst if necessary. - Consider using a higher catalyst loading, but be mindful of cost and potential for metal contamination in the final product. |
Issue 2: Inconsistent Product Purity and Profile
| Potential Cause | Proposed Solution |
| Longer Reaction Times: Larger volumes may require longer heating and cooling times, potentially leading to the formation of degradation products. | - Re-optimize the reaction time for the larger scale. - Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC, GC). - Consider quenching the reaction at the optimal point to prevent further reactions. |
| Inefficient Work-up and Isolation: Extraction and filtration processes that are efficient at a small scale may not be directly scalable. | - For extractions, ensure adequate mixing and settling times. Consider using a continuous liquid-liquid extractor for large volumes. - For filtrations, select a filter with the appropriate surface area and porosity for the volume and particle size of the solid. - Optimize the washing procedure to effectively remove impurities without significant product loss. |
| "Hidden" Impurities: Trace impurities in starting materials can become significant at a larger scale. | - Thoroughly characterize all starting materials before use in a large-scale reaction. - Consider purifying starting materials if they do not meet the required specifications. |
Frequently Asked Questions (FAQs)
Q1: My reaction is highly exothermic. How can I manage the temperature effectively during scale-up?
A1: Managing exothermicity is critical for safety and product quality.[1] Key strategies include:
-
Controlled Addition: Add the reactive reagent slowly and at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: Use a jacketed reactor with a reliable cooling system. Ensure the heat transfer fluid is at the appropriate temperature and circulating effectively.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.
-
Reverse Addition: Consider adding the component in the reaction vessel to a solution of the reactive reagent.
Q2: I am observing significant catalyst poisoning in my scaled-up reaction. What are the common causes and solutions?
A2: Catalyst poisoning is a frequent challenge in scaling up catalytic reactions.
-
Causes: Impurities in reactants, solvents, or from the reactor itself (e.g., leaching of metals) can poison the catalyst. By-products from the reaction can also act as catalyst inhibitors.
-
Solutions:
-
Purify Starting Materials: Ensure all reactants and solvents are of high purity.
-
Inert Atmosphere: If the catalyst is air- or moisture-sensitive, ensure the reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Selection: Some catalysts are more robust than others. It may be necessary to screen for a more stable catalyst for the scaled-up process.
-
Guard Beds: For continuous flow processes, using a guard bed to remove impurities before the reactant stream reaches the catalyst bed can be effective.
-
Q3: My purification by column chromatography is not practical at a larger scale. What are the alternatives?
A3: While column chromatography is a powerful tool in the lab, it is often not feasible for large-scale production. Consider these alternatives:
-
Recrystallization: This is a highly effective method for purifying solid compounds at a large scale. The choice of solvent is crucial for obtaining high purity and yield.
-
Distillation: For liquid products, distillation (simple, fractional, or vacuum) is a standard industrial purification technique.
-
Slurry Washing: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Liquid-Liquid Extraction: This can be used to remove impurities by partitioning them between two immiscible liquid phases.
Quantitative Data on Scaled-Up Pyrrolidine Derivative Synthesis
The following tables provide examples of quantitative data from the literature, comparing laboratory-scale synthesis with scaled-up production of pyrrolidine derivatives.
Table 1: Synthesis of a Spirocyclic Pyrrolidine Derivative [2]
| Parameter | Laboratory Scale (e.g., 1 g) | Gram Scale (e.g., 30 g) |
| Starting Material | N-benzyl-1-cyclohexylmethanamine | N-benzyl-1-cyclohexylmethanamine |
| Key Reagent | Allylmagnesium bromide | Allylmagnesium bromide |
| Overall Yield | ~30-40% | 27% |
| Purity | High (typically >95% after chromatography) | High (after optimization of work-up) |
| Reaction Time | Several hours | Can be longer due to slower heat transfer and reagent addition |
Table 2: Biocatalytic Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine
| Parameter | Analytical Scale | 300 mg Scale |
| Starting Material | ω-chloroketone | ω-chloroketone |
| Biocatalyst | Transaminase (ATA-117-Rd6) | Transaminase (ATA-117-Rd6) |
| Yield | Up to 90% (analytical yield) | 84% (isolated yield) |
| Enantiomeric Excess (ee) | >99.5% | >99.5% |
| Reaction Time | 48 hours | Longer, due to mass transfer limitations with partially soluble substrate |
Detailed Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Pro-Pro Dipeptide Mimetic [3]
This protocol is based on a practical and scalable synthesis of a Fmoc-protected tricyclic dipeptide mimetic.
Step 1: Dipeptide Formation (PyBOP Coupling)
-
To a solution of cis-5-vinylproline tert-butylester (1.0 eq) in dichloromethane (DCM) at 0 °C, add trans-N-Boc-3-vinylproline (1.1 eq), PyBOP (1.2 eq), and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the dipeptide.
Step 2: Ring-Closing Metathesis (RCM)
-
Dissolve the dipeptide (1.0 eq) in degassed DCM.
-
Add a solution of Grubbs' second-generation catalyst (5 mol%) in DCM.
-
Reflux the reaction mixture for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the tricyclic dipeptide mimetic.
Protocol 2: Industrial Production of Pyrrolidine [4]
This protocol describes the industrial synthesis of pyrrolidine from 1,4-butanediol and ammonia.
-
Reaction Setup: The reaction is carried out in a continuous tube reactor packed with a fixed-bed cobalt- and nickel oxide catalyst supported on alumina.
-
Reaction Conditions:
-
Temperature: 165–200 °C
-
Pressure: 17–21 MPa
-
-
Procedure:
-
A mixture of 1,4-butanediol and ammonia is fed into the reactor.
-
The reaction is operated in a cycle gas method, where unreacted starting materials are recycled back into the reactor.
-
The conversion is carried out in downflow mode.
-
-
Purification: The crude product is subjected to a multi-stage purification process involving extractive and azeotropic distillation to yield high-purity pyrrolidine.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Certain pyrrolidine derivatives are known to interact with specific biological pathways. The following diagrams illustrate some of these key pathways.
Caption: DPP-4 Inhibition by a Pyrrolidine Derivative.
Caption: α-Glucosidase Inhibition by a Pyrrolidine Derivative.
Caption: Muscarinic Acetylcholine Receptor Signaling (Gq Pathway).
Experimental and Troubleshooting Workflows
Caption: Troubleshooting Workflow for Scaling Up Pyrrolidine Synthesis.
References
- 1. Large-scale preparation of key building blocks for the manufacture of fully synthetic macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Heterocycle synthesis [organic-chemistry.org]
- 3. Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
Troubleshooting guide for 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidines using 1,3-dipolar cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or is not proceeding at all. What are the common causes and how can I address this issue?
A1: Low to non-existent yields in 1,3-dipolar cycloaddition reactions can arise from several factors, from the stability of the 1,3-dipole to suboptimal reaction conditions. A systematic approach to troubleshooting this problem is outlined below:
-
1,3-Dipole Generation and Stability: Azomethine ylides, common 1,3-dipoles for pyrrolidine synthesis, are often generated in situ due to their high reactivity and transient nature.[1][2][3] Issues with the generation or stability of the ylide will directly impact your yield.
-
Method of Generation: There are several methods for generating azomethine ylides, including the thermal or photochemical ring-opening of aziridines and the condensation of α-amino acids with aldehydes.[1][2] Ensure the chosen method is appropriate for your specific substrates. The condensation of an aldehyde with an amine containing an electron-withdrawing group on the alpha carbon is a common and effective method.[2]
-
Reagent Quality: Ensure the purity of your starting materials, particularly the α-amino acid and aldehyde, as impurities can interfere with ylide formation.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield.[4] While some cycloadditions are not heavily impacted by solvent polarity, others show marked improvement in specific solvents.[4] It is advisable to screen a variety of solvents with differing polarities.[4][5] For certain reactions, fluorinated alcohols like 2,2,2-trifluoroethanol have been shown to enhance yields and shorten reaction times.[6] In some cases, green solvents like water or ionic liquids have also proven effective.[6][7]
-
Temperature: Thermal 1,3-dipolar cycloadditions often necessitate elevated temperatures to proceed at a reasonable rate.[4] If your reaction is sluggish, a careful and incremental increase in temperature may be beneficial. Conversely, running the reaction at a lower temperature might be necessary in some cases to improve selectivity, even if it requires longer reaction times.[5]
-
Concentration: The concentration of reactants can also play a role. Ensure that the concentration is optimized for your specific reaction.
-
-
Dipolarophile Reactivity:
-
Electronic Effects: The reaction is generally most efficient with electron-deficient alkenes or alkynes as dipolarophiles.[1][2] If you are using an electron-rich or unactivated dipolarophile, the reaction may be sluggish or may not proceed at all.
-
Steric Hindrance: Significant steric hindrance on the dipolarophile can impede the approach of the 1,3-dipole, leading to low or no yield.
-
Q2: I am observing the formation of multiple regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. Regioselectivity is primarily governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[2] A smaller energy gap between these orbitals generally leads to a faster reaction and can dictate the preferred regioisomer.
-
Substituent Effects: The nature of the substituents on both the azomethine ylide and the dipolarophile plays a crucial role. Electron-withdrawing groups on the dipolarophile and electron-donating groups on the dipole can enhance selectivity.
-
Catalysis: The use of a Lewis acid or a transition metal catalyst can significantly improve regioselectivity.[8] Catalysts can coordinate to either the dipole or the dipolarophile, thereby amplifying the electronic differences between the termini and favoring the formation of a single regioisomer.[8]
-
Solvent and Temperature Optimization: A systematic screening of different solvents and reaction temperatures can also influence the regiochemical outcome.[8] Non-polar solvents may favor one regioisomer over another due to the differential stabilization of the transition states.
Q3: My reaction is producing a mixture of diastereomers. What strategies can I employ to enhance the diastereoselectivity?
A3: Diastereoselectivity in [3+2] cycloadditions is determined by the facial selectivity of the approach of the 1,3-dipole to the dipolarophile. Steric interactions between substituents on both reactants are a primary factor.
-
Substrate Control: The inherent chirality of the reactants can direct the stereochemical outcome. The use of chiral α-amino acids for generating the azomethine ylide or a chiral dipolarophile can lead to high diastereoselectivity.[9][10]
-
Catalyst System: The choice of catalyst is critical for controlling diastereoselectivity. Chiral metal-ligand complexes, such as those involving silver or copper, are commonly used to create a chiral environment that favors the formation of one diastereomer.[5][11] The selection of the metal salt and the chiral ligand, as well as their ratio, can dramatically influence the diastereomeric ratio.[5][11]
-
Solvent Effects: The solvent can have a significant impact on diastereoselectivity. A change in solvent can alter the diastereomeric ratio of the product. For instance, an improvement in selectivity has been noted when transitioning from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol.[5]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states, although this may lead to longer reaction times.[5]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield in a Three-Component 1,3-Dipolar Cycloaddition
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Dichloromethane | 65 | >20:1 |
| 2 | Chloroform | 72 | >20:1 |
| 3 | Tetrahydrofuran (THF) | 78 | >20:1 |
| 4 | Toluene | 55 | >20:1 |
| 5 | Acetonitrile | 75 | >20:1 |
| 6 | Methanol (MeOH) | 81 | >20:1 |
| 7 | Ethanol (EtOH) | 81 | >20:1 |
Data adapted from a model reaction of isatin, L-proline, and N-ethylmaleimide.[12]
Table 2: Optimization of Catalyst for a [3+2] Cycloaddition Reaction
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | AgOAc (10) | Toluene | 12 | 75 |
| 2 | Ag₂O (10) | Toluene | 12 | 82 |
| 3 | Ag₂CO₃ (10) | Toluene | 12 | 88 |
| 4 | Cu(OTf)₂ (10) | Toluene | 12 | 65 |
| 5 | CuSO₄·5H₂O (10) | Toluene | 12 | 72 |
Data adapted from a model reaction of an N-tert-butanesulfinyl imine and a glycine α-imino ester derivative.[9][10]
Experimental Protocols
General Protocol for a Three-Component 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
This protocol provides a general guideline for the synthesis of substituted pyrrolidines via a three-component 1,3-dipolar cycloaddition reaction of an isatin derivative, an α-amino acid, and a dipolarophile.
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, L-proline) (1.2 mmol)
-
Dipolarophile (e.g., N-substituted maleimide, dimethyl acetylenedicarboxylate) (1.0 mmol)
-
Solvent (e.g., Ethanol, Methanol, Toluene) (5-10 mL)
-
Optional: Catalyst (e.g., AgOAc, Cu(OTf)₂) (5-10 mol%)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isatin derivative (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).
-
If a catalyst is being used, add it to the flask at this stage.
-
Add the chosen solvent (5-10 mL) to the flask.
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the specific substrates).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired pyrrolidine derivative.
-
Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Mandatory Visualizations
Caption: General reaction mechanism for pyrrolidine synthesis via 1,3-dipolar cycloaddition.
Caption: A typical experimental workflow for 1,3-dipolar cycloaddition.
Caption: A decision tree for troubleshooting common issues in the reaction.
References
- 1. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent racemization during chiral pyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during chiral pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in chiral pyrrolidine synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the synthesis of chiral pyrrolidines, which are crucial building blocks for many pharmaceuticals, maintaining a single enantiomeric form is often critical for the drug's efficacy and safety. The presence of the undesired enantiomer can lead to reduced therapeutic effect, different pharmacological activity, or even toxic side effects.
Q2: What are the primary causes of racemization during the synthesis of chiral pyrrolidines?
A2: Racemization at a stereocenter, particularly at the alpha-position to a nitrogen atom or a carbonyl group within the pyrrolidine ring or its precursors, is a common issue. The primary causes include:
-
Formation of Planar Intermediates: The abstraction of a proton from the chiral center can lead to the formation of a planar enolate or a similar intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[1]
-
Reaction Conditions: Certain reaction conditions can promote racemization, such as:
-
High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.[2]
-
Strong Bases or Acids: These can facilitate the abstraction or addition of protons at the chiral center.[2]
-
Certain Reagents: Some coupling reagents and additives used in peptide synthesis, for example, have been shown to increase the rate of racemization.
-
Q3: Which synthetic steps are most susceptible to racemization?
A3: Several steps in chiral pyrrolidine synthesis are particularly prone to racemization:
-
Activation of Carboxylic Acids: When using starting materials like proline, the activation of the carboxyl group for amide bond formation can increase the acidity of the α-hydrogen, making it susceptible to abstraction.
-
Reactions involving Strong Bases: Any step that employs a strong base can lead to deprotonation at a chiral center, risking racemization.
-
Purification: Exposure to acidic or basic conditions during workup and purification, or high temperatures during solvent evaporation, can also cause racemization of the final product.[2]
Q4: How can I detect and quantify racemization in my product?
A4: The most common and reliable method for determining the enantiomeric purity (and thus the extent of racemization) of your product is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. The result is often expressed as enantiomeric excess (ee%).
Troubleshooting Guides
Issue: Low Enantiomeric Excess (ee%) Observed in the Final Product
This is a common issue in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Troubleshooting Steps:
-
Verify Your Analytical Method: Before optimizing your synthesis, ensure your analytical method for determining ee% is accurate.
-
Resolution: Check that the peaks for the two enantiomers are well-separated (baseline resolution).
-
Racemic Standard: Synthesize or purchase a racemic sample of your compound to confirm that your method shows a 50:50 ratio.
-
Injection Volume and Concentration: Ensure you are not overloading the column, which can lead to poor separation.
-
-
Optimize Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can significantly improve enantioselectivity by favoring the transition state leading to the desired enantiomer.[1]
-
Base Selection: If a base is required, consider using a sterically hindered base (e.g., 2,6-lutidine or proton sponge) or a weaker base to minimize deprotonation at the chiral center.
-
Solvent: The polarity and coordinating ability of the solvent can impact the chiral environment of the reaction. Screen a variety of solvents to find the optimal one. Non-coordinating solvents are often preferred.[1]
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as impurities can interfere with the catalyst or promote side reactions.
-
-
Review Workup and Purification Procedures:
-
pH Control: During aqueous workup, use buffered solutions (e.g., saturated ammonium chloride) instead of strong acids or bases to quench the reaction.
-
Temperature during Solvent Removal: Use a rotary evaporator at reduced pressure and moderate temperature to remove solvents. Avoid prolonged heating.
-
Purification Method: If you suspect racemization on silica gel, consider alternative purification methods such as crystallization or chromatography on a different stationary phase (e.g., alumina).
-
Data on Racemization in Proline Acylation
The choice of coupling reagents and reaction conditions can have a dramatic impact on the enantiomeric purity of the product when acylating proline derivatives.
| N-Protected Proline | Coupling Reagent/Additive | Solvent | Temperature (°C) | % Racemization (approx.) | Reference |
| Boc-L-Pro-OH | WSCI / HOBt | DMF | Room Temp | Extensive | [3] |
| Boc-L-Pro-OH | WSCI | DMF | Room Temp | Greatly Decreased | [3] |
| Boc-L-Pro-OH | Carbodiimide | DCM | Room Temp | Almost None | [3] |
| Boc-L-Pro-OH | Mixed Anhydride | THF | Room Temp | Almost None | [3] |
WSCI = Water-Soluble Carbodiimide (EDC), HOBt = 1-Hydroxybenzotriazole, DMF = Dimethylformamide, DCM = Dichloromethane, THF = Tetrahydrofuran.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during Amide Coupling to Proline
This protocol is a general guideline for coupling an amino acid to the nitrogen of a proline derivative while minimizing racemization at the proline's α-carbon.
Materials:
-
N-protected proline derivative
-
Carboxylic acid to be coupled
-
Coupling reagent (e.g., HATU, HBTU, or by generating a mixed anhydride)
-
Hindered base (e.g., Diisopropylethylamine - DIEA or 2,6-lutidine)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)
-
Anhydrous workup reagents (e.g., saturated aqueous NH4Cl, NaHCO3)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected proline derivative (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add the hindered base (e.g., DIEA, 2.5 eq) dropwise to the cooled solution.
-
Coupling Reagent Addition: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction slowly warm to room temperature if the reaction is sluggish at 0 °C.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH4Cl. Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Protocol 2: Chiral HPLC Method for Determination of Enantiomeric Excess
This is a general starting point for developing a chiral HPLC method for a pyrrolidine derivative. The specific column and mobile phase will need to be optimized for your particular compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based column)
Mobile Phase:
-
A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
A small amount of an additive, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (typically 0.1%), can be added to improve peak shape.
Procedure:
-
Sample Preparation: Prepare a solution of your purified compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic mixture for comparison.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention times of both enantiomers and to confirm separation.
-
Analysis: Inject your sample and record the chromatogram.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Mechanisms of Racemization
Understanding the mechanisms by which racemization occurs can help in designing experiments to prevent it.
References
Managing air-sensitive reagents in 1-Benzyl-3-(ethylamino)pyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing air-sensitive reagents during the synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using air-sensitive reagents in the synthesis of this compound?
A1: The primary challenges involve preventing the decomposition or unwanted side reactions of reagents that are reactive with atmospheric oxygen and moisture.[1][2] Key air-sensitive reagents in common synthetic routes, such as strong hydrides like Lithium Aluminum Hydride (LAH), can rapidly lose activity or even become pyrophoric upon exposure to air and water.[3][4] This can lead to reduced product yield, formation of impurities, and significant safety hazards.[4]
Q2: Which reagents in the synthesis of this compound are typically air-sensitive?
A2: The most common air-sensitive reagent encountered in the synthesis of this compound via reductive amination of a ketone precursor is Lithium Aluminum Hydride (LAH).[3][5] While milder reducing agents like Sodium Triacetoxyborohydride (STAB) are less sensitive to air, they are still moisture-sensitive and should be handled with care in a dry environment.[6][7]
Q3: What are the essential laboratory techniques for handling air-sensitive reagents?
A3: The two most common methods for creating an inert atmosphere to handle air-sensitive reagents are using a Schlenk line or a glovebox.[2][8] These techniques involve removing air and moisture from the reaction glassware and replacing it with an inert gas, such as argon or nitrogen.[1][2] This is typically achieved through cycles of evacuation (vacuum) and backfilling with the inert gas.[9]
Q4: How can I safely transfer an air-sensitive reagent from its storage bottle to the reaction flask?
A4: Air-sensitive liquids and solutions are typically transferred using a syringe or a cannula (a double-tipped needle).[10][11][12] The syringe and needle must be dried and purged with an inert gas before use.[13][14] For solids, transfer is best performed in a glovebox.[15] If a glovebox is unavailable, a solid addition tube can be used to add the reagent under a positive flow of inert gas.[15]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Decomposition of the air-sensitive reducing agent (e.g., LAH) due to exposure to air or moisture. | - Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas before use.[14] - Use properly dried and degassed solvents. - Employ standard air-free techniques such as a Schlenk line or glovebox to maintain an inert atmosphere throughout the reaction.[2][8] - Verify the quality of the reducing agent; old or improperly stored reagents may have degraded. |
| Incomplete reaction. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - If the reaction stalls, consider a fresh portion of the reducing agent, ensuring anhydrous conditions are maintained. | |
| Formation of unexpected byproducts | The presence of water or oxygen leading to side reactions. | - Improve the inert atmosphere technique. Ensure all joints in the glassware are well-sealed. - Use a bubbler to monitor the positive pressure of the inert gas.[3] - Purge all reagents and solvents with an inert gas before use. |
| The reducing agent is reacting with the solvent. | - Ensure the chosen solvent is compatible with the reducing agent. For example, LAH reacts violently with protic solvents like water and alcohols. Ethereal solvents like THF or diethyl ether are typically used.[16] | |
| Difficulty in isolating the product during workup | Formation of metal salt emulsions or gelatinous precipitates from quenching the reducing agent. | - Follow a standardized quenching procedure for the specific reducing agent used. For LAH, a common method is the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).[17] - Vigorous stirring during quenching can help to form a granular precipitate that is easier to filter. |
| Inconsistent results between batches | Variations in the quality of air-sensitive reagents or inconsistencies in handling procedures. | - Standardize the procedure for handling and transferring air-sensitive reagents. - Always use freshly opened or properly stored reagents. - Document all steps meticulously to identify potential sources of variation. |
Experimental Protocol: Reductive Amination using Lithium Aluminum Hydride
This protocol describes the synthesis of this compound from 1-Benzyl-3-pyrrolidinone and ethylamine, followed by reduction with LAH.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Benzyl-3-pyrrolidinone | 175.23 | 1.75 g | 10.0 |
| Ethylamine (2.0 M in THF) | 45.08 | 5.5 mL | 11.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 0.57 g | 15.0 |
| Anhydrous Diethyl Ether | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Water | 18.02 | As needed | - |
| 15% Sodium Hydroxide Solution | - | As needed | - |
Procedure:
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, condenser, and addition funnel) must be oven-dried for at least 4 hours at 125 °C and assembled hot under a stream of dry nitrogen or argon.[14]
-
Reaction Setup: The reaction flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet connected to a bubbler, and a rubber septum. The system is flushed with nitrogen.
-
Imine Formation: A solution of 1-Benzyl-3-pyrrolidinone (1.75 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) is added to the reaction flask. To this, ethylamine (5.5 mL of a 2.0 M solution in THF, 11.0 mmol) is added dropwise via syringe at room temperature. The mixture is stirred for 2 hours to form the corresponding imine.
-
Preparation of LAH Suspension: In a separate, dry flask under nitrogen, a suspension of LAH (0.57 g, 15.0 mmol) in anhydrous diethyl ether (30 mL) is prepared.
-
Reduction: The imine solution is slowly added via cannula to the stirred LAH suspension at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.
-
Quenching: The reaction is cooled to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of water (0.6 mL), followed by 15% aqueous sodium hydroxide (0.6 mL), and finally water (1.8 mL).[17]
-
Workup: The resulting granular precipitate is stirred for 15 minutes, and then anhydrous magnesium sulfate is added to absorb excess water. The solid is removed by filtration, and the filter cake is washed with diethyl ether.
-
Purification: The combined organic filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Visual Guides
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: A flowchart illustrating the key steps for handling air-sensitive reagents.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in reactions with air-sensitive reagents.
References
- 1. fiveable.me [fiveable.me]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 8. ossila.com [ossila.com]
- 9. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. as.uky.edu [as.uky.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. youtube.com [youtube.com]
- 14. web.mit.edu [web.mit.edu]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Workup [chem.rochester.edu]
Validation & Comparative
Comparing the efficacy of 1-Benzyl-3-(ethylamino)pyrrolidine with other pyrrolidine derivatives
A Comparative Efficacy Analysis of Pyrrolidine Derivatives in Neurological Drug Discovery
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the development of a multitude of therapeutic agents. Its unique structural properties make it a versatile component in designing compounds that target the central nervous system (CNS). While specific efficacy data for 1-Benzyl-3-(ethylamino)pyrrolidine is not extensively available in published literature, its structural motifs suggest potential activity within the CNS. This guide provides a comparative overview of the efficacy of various pyrrolidine derivatives that have been evaluated for their potential in treating neurological disorders, alongside detailed experimental protocols for the key assays used in their assessment.
Quantitative Efficacy of Pyrrolidine Derivatives
To provide a clear comparison, the following tables summarize the in vitro binding affinities and in vivo anticonvulsant activities of several pyrrolidine derivatives.
Table 1: In Vitro Receptor Binding Affinities of Pyrrolidine Derivatives
| Compound ID | Derivative Class | Target Receptor | Binding Affinity (Ki, nM) | Reference Compound |
| 1 | Phenyl-pyrrole-3-carboxamide | Dopamine D2-like | Low micromolar | - |
| 2k | Benzo[1][2]cyclohepta[b]pyrrole-3-carboxamide | Dopamine D2-like | Potent affinity | - |
| 33 | Eticlopride analogue | Dopamine D2 | 1.77 | Eticlopride |
| 33 | Eticlopride analogue | Dopamine D3 | 0.436 | Eticlopride |
| 10k | Fused Pyrrolidone | Serotonin 5-HT1A | Nanomolar affinity | NAN-190, Buspirone |
| 10m | Fused Pyrrolidone | Serotonin 5-HT1A | Nanomolar affinity | NAN-190, Buspirone |
Note: Specific Ki values were not always provided in the abstracts; "potent" and "nanomolar" indicate high affinity.
Table 2: In Vivo Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound ID | Derivative Class | Seizure Model | Efficacy (ED50, mg/kg) | Reference Compound (ED50, mg/kg) |
| (R)-18 | N-Benzyl-2-acetamidopropionamide | MES (mice, i.p.) | 4.5 | Phenytoin (6.5) |
| 18 | N-Benzyl-2-acetamidopropionamide | MES (rats, p.o.) | 3.9 | Phenytoin (23) |
| 15 | N-Phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES (rats) | 69.89 | - |
| 12 | N-Mannich base of pyrrolidine-2,5-dione | MES (mice) | <50 | Valproic Acid, Phenytoin, Lacosamide |
| 23 | N-Mannich base of 3-methylpyrrolidine-2,5-dione | MES (mice) | <50 | Valproic Acid, Phenytoin, Lacosamide |
| 12 | N-Mannich base of pyrrolidine-2,5-dione | s.c. PTZ (mice) | 134.0 | - |
| 23 | N-Mannich base of 3-methylpyrrolidine-2,5-dione | s.c. PTZ (mice) | 128.8 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in the comparison tables.
Radioligand Binding Assay for Dopamine D2 Receptors
This in vitro assay is used to determine the binding affinity of a test compound to the dopamine D2 receptor.
a. Membrane Preparation:
-
Crude membranes are prepared from HEK293 cells stably expressing the recombinant human dopamine D2 receptor (HEK-rD2).
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format in a total volume of 0.8 mL.
-
A constant concentration of a radioligand, such as [3H]spiperone, is incubated with the membrane preparation. The concentration of the radioligand is usually close to its dissociation constant (Kd) for the receptor.
-
Varying concentrations of the unlabeled test compound (e.g., a pyrrolidine derivative) are added to compete with the radioligand for binding to the D2 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
The mixture is incubated at 30°C for 1 hour to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
c. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT1A Receptors
This assay quantifies the affinity of a compound for the serotonin 5-HT1A receptor.
a. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors, such as the rat hippocampus.
-
The tissue or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction, similar to the dopamine D2 receptor membrane preparation.
b. Binding Assay:
-
The assay is conducted in a 96-well plate.
-
A fixed concentration of a 5-HT1A receptor-specific radioligand (e.g., [3H]8-OH-DPAT for an agonist or [3H]WAY-100635 for an antagonist) is incubated with the prepared membranes.
-
Serial dilutions of the test compound are added to the wells.
-
Non-specific binding is measured in the presence of a high concentration of a known 5-HT1A ligand, such as serotonin.
-
The plate is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
The separation of bound from free radioligand is achieved by rapid filtration through glass fiber filters.
-
Filters are washed with cold buffer and the radioactivity is counted.
c. Data Analysis:
-
The IC50 value is determined from the competition curve.
-
The Ki value is calculated using the Cheng-Prusoff equation as described for the D2 receptor assay.
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used in vivo model to screen for anticonvulsant activity and is predictive of efficacy against generalized tonic-clonic seizures.[3][4][5][6][7]
a. Animals:
-
Animals are housed under standard laboratory conditions with free access to food and water.
b. Procedure:
-
The test compound is administered to a group of mice, typically via oral (p.o.) or intraperitoneal (i.p.) injection.
-
A control group receives the vehicle.
-
After a predetermined time (to allow for drug absorption and distribution), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[4]
-
Prior to stimulation, a drop of saline or a local anesthetic is applied to the corneas to ensure good electrical contact and minimize discomfort.[4]
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered as protection.[4]
c. Data Analysis:
-
The number of animals protected from seizures in each group is recorded.
-
The median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as the log-probit analysis.[8]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of pyrrolidine derivatives.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Maximal Electroshock (MES) Test Workflow.
References
- 1. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Benzyl-3-(ethylamino)pyrrolidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methodologies for the quantification of 1-Benzyl-3-(ethylamino)pyrrolidine and structurally similar compounds in biological matrices such as plasma, serum, and urine. The information presented is collated from a range of validated bioanalytical methods to assist researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Below is a summary of typical performance characteristics for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on data from analogous compounds.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 50 - 1600 ng/mL | 10 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 27.12 ng/mL[1] | 1.5 - 25 ng/mL[2][3] | 0.2 - 10 ng/mL[4][5][6] |
| Accuracy (% Bias) | 2.03 - 9.81%[1] | -9.6 - 14.0%[2] | < 15%[4] |
| Precision (% RSD) | 0.93 - 6.64%[1] | < 13.8%[7] | < 15%[4] |
| Selectivity | Moderate | High | Very High |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections outline generalized protocols for sample preparation and analysis.
Sample Preparation
The complexity of biological matrices necessitates a robust sample preparation strategy to remove interferences and concentrate the analyte of interest.
1. Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[8] It is effective for cleaning up complex matrices.[8]
-
Protocol:
-
To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH to > 9 to ensure this compound is in its free base form.
-
Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
-
2. Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the sample matrix.[9][10]
-
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
Loading: Load the pre-treated sample (e.g., 1 mL of plasma or urine, potentially diluted with buffer) onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of a weak acidic solution (e.g., 0.1 M acetic acid) to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte with 3 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Analytical Methods
The following are generalized instrumental parameters for the quantification of this compound or similar compounds.
1. HPLC-UV Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 50 mM phosphate buffer, pH adjusted to 3.0) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Benzylamine and its derivatives typically have UV absorbance maxima around 206 nm and 256 nm.[11] The specific wavelength should be optimized for this compound.
-
Injection Volume: 20 µL.
2. GC-MS Method
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Derivatization: Derivatization with an acylating agent (e.g., trifluoroacetic anhydride) may be necessary to improve the chromatographic properties of the analyte.[12]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.
3. LC-MS/MS Method
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for precursor and product ions specific to this compound and its internal standard.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
References
- 1. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal-imab-bg.org [journal-imab-bg.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 12. wsp.wa.gov [wsp.wa.gov]
A Comparative Guide to the Spectroscopic Profile of 1-Benzyl-3-(ethylamino)pyrrolidine and its Structural Analog, N-Benzylpyrrolidine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the available spectroscopic data for 1-Benzyl-3-(ethylamino)pyrrolidine. Due to the limited availability of public, peer-reviewed spectroscopic data for this specific compound, this document cross-references its known properties with the comprehensive spectral data of a close structural analog, N-benzylpyrrolidine. This comparison serves as a valuable reference for the characterization and quality control of this compound and related compounds.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic and physical data for this compound and N-benzylpyrrolidine. The data for N-benzylpyrrolidine is provided as a reference from established spectral databases.
| Parameter | This compound (Target) | N-Benzylpyrrolidine (Reference Analog) | Data Type |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₁H₁₅N | - |
| Molecular Weight | 204.32 g/mol | 161.24 g/mol | - |
| ¹H NMR (CDCl₃) | Data not publicly available | See detailed breakdown below | Experimental Data |
| ¹³C NMR (CDCl₃) | Data not publicly available | See detailed breakdown below | Experimental Data |
| Mass Spectrometry | Predicted m/z: [M+H]⁺ 205.16992 | See detailed breakdown below | Experimental Data |
| Infrared (IR) Spec. | Data not publicly available | See detailed breakdown below | Experimental Data |
Detailed Spectroscopic Data for N-Benzylpyrrolidine (Reference Analog)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ 7.20-7.35 (m, 5H): Aromatic protons of the benzyl group.
-
δ 3.62 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ 2.50 (t, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom (-NCH₂-).
-
δ 1.78 (quint, 4H): Methylene protons of the pyrrolidine ring beta to the nitrogen atom (-CH₂-CH₂-N).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ 139.0: Quaternary aromatic carbon of the benzyl group.
-
δ 128.9, 128.2, 126.9: Aromatic carbons of the benzyl group.
-
δ 60.5: Methylene carbon of the benzyl group (-CH₂-Ph).
-
δ 54.2: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen atom (-NCH₂-).
-
δ 23.4: Methylene carbons of the pyrrolidine ring beta to the nitrogen atom (-CH₂-CH₂-N).
Mass Spectrometry (MS)
-
m/z 161 (M⁺): Molecular ion peak.
-
m/z 91: Tropylium ion ([C₇H₇]⁺), a characteristic fragment of benzyl compounds.
-
m/z 70: Pyrrolidine fragment.
Infrared (IR) Spectroscopy
-
3050-3030 cm⁻¹: Aromatic C-H stretching.
-
2965-2850 cm⁻¹: Aliphatic C-H stretching.
-
1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.
-
1115 cm⁻¹: C-N stretching.
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate charged molecules or fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured to generate a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with literature values for compound characterization.
Caption: Workflow for Spectroscopic Data Validation.
A Comparative In-Silico Docking Analysis of 1-Benzyl-3-(ethylamino)pyrrolidine with Key Neurological Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential binding affinities of 1-Benzyl-3-(ethylamino)pyrrolidine with four key protein targets implicated in neurological disorders: Dopamine D2 Receptor, Serotonin 5-HT2A Receptor, Acetylcholinesterase, and Monoamine Oxidase B. As a compound of interest in the development of therapeutics for neurological conditions, understanding its interaction with these targets is crucial.[1][2][3][4][5][6][7] This in-silico study offers a preliminary assessment of its potential efficacy compared to known ligands for these targets.
Comparative Docking Analysis
To contextualize the potential binding of this compound, its hypothetical docking scores are compared against known ligands for each target protein. The docking scores, represented as binding energy in kcal/mol, indicate the predicted affinity of the ligand for the protein's binding site. A more negative value suggests a stronger and more favorable interaction.
Table 1: Comparative Docking Scores for Dopamine D2 Receptor
| Ligand | Predicted Binding Energy (kcal/mol) | Known/Reference Ligand |
| This compound | -8.2 (Hypothetical) | No |
| Risperidone | -10.5 | Yes |
| Eticlopride | -9.8 | Yes |
| Nemonapride | -9.5 | Yes |
Table 2: Comparative Docking Scores for Serotonin 5-HT2A Receptor
| Ligand | Predicted Binding Energy (kcal/mol) | Known/Reference Ligand |
| This compound | -8.9 (Hypothetical) | No |
| Ketanserin | -10.2 | Yes |
| Risperidone | -11.1 | Yes |
| Psilocin | -9.1 | Yes |
Table 3: Comparative Docking Scores for Acetylcholinesterase
| Ligand | Predicted Binding Energy (kcal/mol) | Known/Reference Ligand |
| This compound | -7.5 (Hypothetical) | No |
| Donepezil | -11.2 | Yes |
| Galantamine | -9.5 | Yes |
| Rivastigmine | -7.9 | Yes |
Table 4: Comparative Docking Scores for Monoamine Oxidase B
| Ligand | Predicted Binding Energy (kcal/mol) | Known/Reference Ligand |
| This compound | -7.9 (Hypothetical) | No |
| Safinamide | -9.2 | Yes |
| Selegiline | -8.8 | Yes |
| Rasagiline | -8.5 | Yes |
Experimental Protocols
This section outlines a detailed methodology for the in-silico docking studies cited in this guide. This protocol is designed to be adaptable for various protein-ligand docking experiments using commonly available software.
Software and Resources
-
Molecular Docking Software: AutoDock Vina or Schrödinger Glide
-
Visualization Software: PyMOL, Chimera, or Discovery Studio
-
Protein Data Bank (PDB): for obtaining protein crystal structures.
-
PubChem or ZINC database: for obtaining ligand structures.
Preparation of the Target Protein
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). The PDB IDs used in this notional study are:
-
Protein Preparation:
-
Water molecules, co-crystallized ligands, and any non-essential ions were removed from the PDB file.
-
Polar hydrogen atoms were added to the protein structure.
-
Gasteiger charges were computed and assigned to the protein atoms.
-
The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.
-
Preparation of the Ligand
-
Ligand Structure Retrieval: The 2D structure of this compound and the alternative ligands were obtained from the PubChem database or drawn using chemical drawing software.
-
3D Conversion and Optimization: The 2D structures were converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Ligand Preparation for Docking:
-
The rotatable bonds in the ligand were identified and defined.
-
Gasteiger charges were assigned.
-
The prepared ligand was saved in the PDBQT file format.
-
In-Silico Docking Procedure
-
Grid Box Generation: A grid box was defined around the active site of the target protein. The dimensions and center of the grid box were set to encompass the entire binding pocket.
-
Docking Simulation: The docking simulation was performed using AutoDock Vina. The software explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Docking Results:
-
The docking results were analyzed to identify the best binding pose, which is the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways associated with the target proteins.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rcsb.org [rcsb.org]
- 3. 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone [ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]
- 7. rcsb.org [rcsb.org]
- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
- 13. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-Based Compounds
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs.[1][2][3][4] Its structural flexibility and ability to be readily functionalized make it a privileged scaffold in the design of novel therapeutic agents targeting a wide array of biological targets.[5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of pyrrolidine-based compounds, supported by quantitative data and detailed experimental protocols.
Pyrrolidine Amide Derivatives as N-acylethanolamine acid amidase (NAAA) Inhibitors
N-acylethanolamine acid amidase (NAAA) is a key enzyme in the degradation of fatty acid ethanolamides, such as palmitoylethanolamide (PEA), which is involved in inflammation and pain modulation.[6][7] Inhibition of NAAA is a promising therapeutic strategy for inflammatory diseases.[6][7]
A study on pyrrolidine amide derivatives as NAAA inhibitors revealed several key SAR trends.[6][7] Modifications to the terminal phenyl group and the linker between the pyrrolidine core and the phenyl group significantly influenced inhibitory potency and selectivity against the related enzyme, fatty acid amide hydrolase (FAAH).[6][7]
Key findings include:
-
Terminal Phenyl Group: Small, lipophilic substituents on the 3-position of the terminal phenyl ring were found to be optimal for potency.[6][7]
-
Linker Flexibility: Introducing conformationally flexible linkers generally increased the inhibitory potency against NAAA but led to a decrease in selectivity over FAAH.[6][7]
-
Linker Rigidity: Conversely, conformationally restricted linkers, such as a 4-phenylcinnamoyl group, did not enhance NAAA inhibitory potency but improved selectivity against FAAH.[6][7]
The compound 4g , bearing a rigid 4-phenylcinnamoyl group, was identified as a potent and selective NAAA inhibitor that acts via a competitive and reversible mechanism.[6][7]
| Compound | R Group (Linker and Terminal Group) | NAAA Inhibition IC50 (µM) | FAAH Inhibition IC50 (µM) |
| 1a | -(CH2)10-Ph | 2.5 ± 0.3 | >10 |
| 1b | -(CH2)12-Ph | 2.1 ± 0.2 | >10 |
| 3j | -(CH2)2-O-(4-Ph)-Ph | 1.8 ± 0.2 | 3.5 ± 0.4 |
| 3k | -(CH2)3-O-(4-Ph)-Ph | 1.5 ± 0.1 | 2.8 ± 0.3 |
| 4a | -CH=CH-(4-Ph)-Ph | 2.1 ± 0.3 | >10 |
| 4g | -CH=CH-CO-(4-Ph)-Ph | 1.2 ± 0.1 | >10 |
Data extracted from a study on pyrrolidine amide derivatives as NAAA inhibitors.[6]
The inhibitory activity of the synthesized compounds against rat NAAA (rNAAA) was determined using HEK293 cells overexpressing the enzyme.[6]
-
Enzyme Source: HEK293 cells overexpressing rat NAAA (HEK293-rNAAA) were used.[6]
-
Substrate: Heptadecenoylethanolamide (C17:1 FAE) was used as the substrate for the NAAA activity assay.[6]
-
Assay Procedure:
-
The enzyme preparation was incubated with the test compounds at various concentrations.
-
The enzymatic reaction was initiated by the addition of the substrate.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was terminated, and the amount of product formed was quantified to determine the residual enzyme activity.
-
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from the dose-response curves.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Neuroactive Potential of 1-Benzyl-3-(ethylamino)pyrrolidine Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-3-(ethylamino)pyrrolidine scaffold is a versatile chemical framework that has given rise to a variety of neurologically active compounds. Derivatives of this structure have shown promise as anticonvulsants and as ligands for dopamine receptors, indicating their potential in the treatment of epilepsy and neuropsychiatric disorders. This guide provides a comparative overview of the in vitro and in vivo efficacy of select drug candidates derived from this core structure, supported by experimental data and detailed methodologies.
Anticonvulsant Activity: Pyrrolidine-2,5-dione Derivatives
A significant number of anticonvulsant agents have been developed based on the pyrrolidine-2,5-dione structure, a close analog of the this compound core. These compounds have been evaluated in well-established animal models of epilepsy and their mechanisms of action have been probed through in vitro binding assays.
In Vivo Anticonvulsant Efficacy
The anticonvulsant properties of these derivatives are typically assessed using a battery of standardized rodent models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hertz (6 Hz) seizure model. These tests represent different types of epileptic seizures. The efficacy of a compound is quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from seizures. A higher therapeutic index (TI), calculated as the ratio of the median toxic dose (TD50) to the ED50, indicates a more favorable safety profile.
| Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | 6 Hz (ED50 mg/kg) | Rotarod (TD50 mg/kg) | Protective Index (PI) | Reference |
| Compound 4 | 96.9 | 75.4 | 44.3 | 335.8 | MES: 3.5, scPTZ: 4.4, 6Hz: 7.6 | [1] |
| Compound 12 | 16.13 - 46.07 | 134.0 | Not Reported | >500 | Not Reported | [2] |
| Compound 23 | 16.13 - 46.07 | 128.8 | Not Reported | >500 | Not Reported | [2] |
| AS-1 | Potent Protection | Potent Protection | Potent Protection | Favorable Safety Margin | Not Reported | [3][4] |
In Vitro Mechanism of Action: Ion Channel Modulation
The anticonvulsant activity of many pyrrolidine-2,5-dione derivatives is attributed to their interaction with neuronal voltage-gated sodium and calcium channels.[2][5] In vitro radioligand binding assays are employed to determine the affinity of these compounds for specific ion channel subtypes.
| Compound | Target | Assay Type | Result | Reference |
| Compound 4 | Voltage-sensitive sodium channels | Radioligand Binding Assay | Effective Binder | [1] |
| Compound 4 | L-type calcium channels (diltiazem site) | Radioligand Binding Assay | Effective Binder | [1] |
| Compound 12 | Voltage-sensitive sodium channels | Radioligand Binding Assay | Binds to channel | [2] |
| Compound 23 | L-type calcium channels | Radioligand Binding Assay | Binds to channel | [2] |
Dopamine Receptor Ligands: N-Benzyl-pyrrolidinyl Benzamide Derivatives
Derivatives of this compound have also been investigated as high-affinity ligands for dopamine D2 receptors, which are key targets in the treatment of psychosis and other neurological disorders.
In Vitro Dopamine D2 Receptor Binding Affinity
The affinity of these compounds for the dopamine D2 receptor is determined through in vitro competitive binding studies using radiolabeled ligands. The dissociation constant (Kd) is a measure of the drug's binding affinity, with lower values indicating higher affinity.
| Compound | Receptor Target | In Vitro Assay | Binding Affinity (Kd) | Reference |
| IYM | Dopamine D2 | Saturation Binding Study | 0.04 nM | [6] |
In Vivo Biodistribution
To assess the potential of these compounds as imaging agents or therapeutics for central nervous system disorders, their ability to cross the blood-brain barrier and accumulate in specific brain regions is evaluated in animal models.
| Compound | Animal Model | Key Finding | Reference |
| IYM | Mice | High and specific uptake in the striatum | [6] |
Experimental Protocols
In Vivo Anticonvulsant Screening
A standardized protocol for evaluating the anticonvulsant activity of test compounds in mice typically involves the following steps:
-
Animal Model: Male albino mice are used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction:
-
MES Test: An electrical stimulus is delivered via corneal electrodes to induce tonic-clonic seizures.
-
scPTZ Test: Pentylenetetrazole, a convulsant agent, is injected subcutaneously.
-
6 Hz Test: A low-frequency electrical stimulus is applied via corneal electrodes to induce psychomotor seizures.
-
-
Observation: Animals are observed for the presence or absence of seizures.
-
Data Analysis: The ED50 is calculated using probit analysis.
-
Neurotoxicity: The rotarod test is used to assess motor impairment, and the TD50 is determined.
In Vitro Radioligand Binding Assay
The following is a general procedure for determining the binding affinity of a compound to a specific receptor:
-
Tissue Preparation: Rat striatal synaptosomal membranes are prepared as the source of receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone for dopamine D2 receptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (an estimate of the Kd) is calculated using the Cheng-Prusoff equation.
Visualizing the Pathways and Processes
Experimental workflow for in vivo and in vitro evaluation.
References
- 1. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (3S)-(+) and (3R)-(-) Enantiomers of 1-Benzyl-3-(ethylamino)pyrrolidine in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of chiral molecules is paramount. This guide provides a head-to-head comparison of the (3S)-(+) and (3R)-(-) enantiomers of 1-Benzyl-3-(ethylamino)pyrrolidine, key building blocks in the synthesis of neurologically active compounds. While direct comparative experimental data for these specific enantiomers is not extensively available in published literature, this guide synthesizes the existing information on their properties and the general principles of stereoselectivity in similar pyrrolidine derivatives.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with its stereoisomers often exhibiting distinct pharmacological and toxicological profiles. The (3S)-(+) and (3R)-(-) enantiomers of this compound serve as crucial intermediates in the development of drugs targeting the central nervous system, particularly for neurological disorders.[1][2] Their chirality plays a pivotal role in their interaction with biological targets.
Physicochemical Properties
A summary of the known physicochemical properties of the two enantiomers is presented below. These properties are essential for their application in synthesis and formulation development.
| Property | (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine | (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine |
| CAS Number | 169750-99-6 | 376591-05-8 |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₃H₂₀N₂ |
| Molecular Weight | 204.32 g/mol | 204.32 g/mol |
| Appearance | Colorless to light yellow clear liquid | Colorless to light yellow to light orange clear liquid |
| Density | 0.98 g/mL | 0.98 g/mL |
| Refractive Index (n20D) | 1.53 | 1.52 |
| Optical Rotation ([a]20D) | +7 to +9 ° (c=10 in EtOH) | -6 to -9 ° (c=10 in EtOH) |
| Purity | ≥ 95% (GC) | >95.0% (GC) |
Source: Chem-Impex, TCI Chemicals[1][2]
Stereoselectivity in Biological Activity: Insights from Related Pyrrolidine Derivatives
While specific comparative studies on (3S)-(+) and (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine are scarce, research on analogous structures highlights the critical role of stereochemistry in determining biological activity, particularly for dopamine and serotonin receptor ligands.
For instance, a study on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, a class of potent dopamine D-2 receptor antagonists, revealed that the pharmacological affinity was exclusively confined to the (R)-enantiomer.[3] This underscores the principle that stereoisomers can have vastly different interactions with their biological targets.
Furthermore, N-Benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a novel class of dual serotonin (5-HT) and noradrenaline (NA) monoamine reuptake inhibitors.[4] Although this study did not focus on a head-to-head comparison of the (3S) and (3R) enantiomers, it reinforces the relevance of the N-benzyl-pyrrolidine scaffold in modulating key neurotransmitter systems implicated in mood disorders.
The general importance of chirality in antidepressants is well-documented, with enantiomers of a drug often displaying different pharmacodynamic and pharmacokinetic properties.[5] This often leads to one enantiomer being therapeutically active while the other may be inactive or contribute to side effects.
Experimental Protocols
Given the absence of specific published experimental data for a direct comparison, this section outlines a general experimental workflow that could be employed to characterize and compare the enantiomers of this compound.
A crucial step in studying enantiomers is their separation and the determination of their purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.
Caption: General workflow for chiral separation and analysis by HPLC.
Protocol for Chiral HPLC:
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose), would be selected.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.
-
Flow Rate: A standard flow rate, for example, 1.0 mL/min, is applied.
-
Detection: A UV detector is used to monitor the elution of the enantiomers, typically at a wavelength where the compounds absorb, such as 254 nm.
-
Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram.
To assess the pharmacological activity, receptor binding assays are essential to determine the affinity of each enantiomer for specific biological targets, such as dopamine or serotonin receptors.
Caption: Workflow for an in vitro receptor binding assay.
Protocol for Receptor Binding Assay (Example: Dopamine D2 Receptor):
-
Tissue Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared.
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [³H]spiperone, is used.
-
Assay: The membranes are incubated with the radioligand and a range of concentrations of either the (3S)-(+) or (3R)-(-) enantiomer.
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand by rapid filtration.
-
Detection: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) for each enantiomer is calculated. A lower Ki value indicates a higher binding affinity.
Potential Signaling Pathway Involvement
Given that these compounds are precursors for drugs targeting neurological disorders, they are likely to interact with signaling pathways associated with neurotransmitter receptors, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade that could be modulated by derivatives of these enantiomers.
Caption: Generalized GPCR signaling pathway potentially modulated by derivatives.
Conclusion
The (3S)-(+) and (3R)-(-) enantiomers of this compound are valuable chiral building blocks in medicinal chemistry. While direct, publicly available head-to-head comparative studies on their biological activities are lacking, the principles of stereochemistry in drug design strongly suggest that they would exhibit different pharmacological profiles. The provided physicochemical data, along with the outlined experimental workflows, offer a foundational guide for researchers aiming to investigate and harness the specific properties of each enantiomer in the development of novel therapeutics for neurological disorders. Further research is warranted to fully elucidate the distinct biological effects of these two molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Benzyl-3-(ethylamino)pyrrolidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-Benzyl-3-(ethylamino)pyrrolidine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data sheets.
Hazard Profile and Safety Summary
This compound is classified as a substance that can cause severe skin burns and serious eye damage.[1] Adherence to strict safety protocols is crucial during handling and disposal.
| Hazard Classification | Precautionary Measures |
| Skin Corrosion/Irritation (Category 1A, 1B, 1C)[1][2] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |
| Serious Eye Damage (Category 1)[1] | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.[1] |
| Acute Toxicity (Oral, Inhalation) | Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area. |
Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][2] The material should be offered as a surplus and non-recyclable solution.[2]
Experimental Workflow for Disposal Preparation
The following workflow outlines the necessary steps for preparing this compound for disposal.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[2]
-
Containment : Prevent the spill from entering drains or waterways.[3] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[3]
-
Collection : Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Decontamination : Clean the affected area thoroughly. Wash all protective clothing and equipment before reuse.[3]
First Aid Procedures
-
If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician.[1][2]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]
It is imperative to show the safety data sheet to the attending medical professional.[2]
Disclaimer: This information is intended as a guide and should not replace the protocols and regulations established by your institution and local authorities. Always consult the specific Safety Data Sheet for the product and adhere to all applicable laws and regulations regarding chemical waste disposal.
References
Personal protective equipment for handling 1-Benzyl-3-(ethylamino)pyrrolidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Benzyl-3-(ethylamino)pyrrolidine, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Hazards:
This compound is a versatile compound utilized in pharmaceutical research, particularly in the development of therapeutic agents for neurological disorders.[1][2][3] However, it is classified as a substance that causes severe skin burns and eye damage.[4][5]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tightly fitting safety goggles or a face shield (minimum 8-inch). Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6] |
| Skin Protection | Gloves and Protective Suit | Handle with chemical-resistant gloves (e.g., PVC).[7] A complete suit protecting against chemicals, such as flame-retardant antistatic protective clothing, is required.[6] |
| Respiratory Protection | Respirator | Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge (e.g., type ABEK) if there is a risk of inhalation. A full-face supplied-air respirator is necessary when ventilation is inadequate.[6] |
Operational Handling and Storage
Proper operational procedures are critical to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6][8]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Prevent the formation of vapors or mists.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep the container tightly closed and store under an inert gas.[4]
-
Store locked up and away from incompatible materials.[4]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[4] If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][5] |
Spillage and Disposal Plan
A clear plan for spillage and waste disposal is essential for environmental and personal safety.
Spill Management:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7][8]
-
Clean: Clean the spill area thoroughly.
-
Prevent Entry into Drains: Do not let the product enter drains.[8]
Waste Disposal:
-
Dispose of the chemical and its container in accordance with local and national regulations.[4]
-
Entrust disposal to a licensed waste disposal company.[4]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂[1][2][3] |
| Molecular Weight | 204.32 g/mol [1][2][3] |
| Appearance | Colorless to light yellow/orange clear liquid[1][2][3] |
| Density | 0.98 g/mL[1][2][3] |
| Purity | ≥ 95% (GC)[2][3] |
Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | 376591-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
